Product packaging for C15H18Cl3NO3(Cat. No.:)

C15H18Cl3NO3

Cat. No.: B12633930
M. Wt: 366.7 g/mol
InChI Key: VMFGMUSJBNJEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This high-purity chemical compound, with the molecular formula C15H18Cl3NO3, is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . RUO products are essential tools for scientific investigation and are not subject to the same regulatory evaluations as diagnostic medical devices, meaning their performance characteristics for clinical use have not been established . As a specialized organic compound, it is designed for use in controlled laboratory environments by qualified researchers. Its complex structure suggests potential applications in various research fields, including use as a building block in organic synthesis, medicinal chemistry for the exploration of new pharmacologically active molecules, and as an intermediate in the development of more complex chemical entities. Researchers can utilize this compound to advance understanding in drug discovery and chemical methodology. Please note that the specific mechanism of action, physicochemical properties, and detailed research applications for this particular compound are not provided here and should be confirmed through further literature review and laboratory validation by the research team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18Cl3NO3 B12633930 C15H18Cl3NO3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18Cl3NO3

Molecular Weight

366.7 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]-2-methylpropane-1,3-diol;hydrochloride

InChI

InChI=1S/C15H17Cl2NO3.ClH/c1-15(8-19,9-20)18-7-11-3-5-14(21-11)12-6-10(16)2-4-13(12)17;/h2-6,18-20H,7-9H2,1H3;1H

InChI Key

VMFGMUSJBNJEHT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (+)-Ambiguine G: A Novel Chlorinated Nitrogenous Indole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ambiguine family of indole alkaloids, isolated from cyanobacteria, represents a class of structurally complex and biologically active natural products.[1][2] Many of these compounds, characterized by a fused pentacyclic 6-6-6-5-7 ring scaffold, exhibit significant bioactivities, including potent antibacterial, antifungal, and cytotoxic properties.[1][2][3] This technical guide focuses on (+)-ambiguine G, a notable chlorinated member of this family. While the bioactivity of many natural products is still under full investigation, the structural complexity and the potent activity of related compounds make (+)-ambiguine G a person of interest for further research and development.[1][3][4][5] This document provides a comprehensive overview of the total synthesis of (+)-ambiguine G, summarizes the biological activities of closely related ambiguine alkaloids, and presents a putative mechanism of action, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Introduction

The hapalindole family of cyanobacteria metabolites, which includes the ambiguines, fischerindoles, and welwitindolinones, comprises over 80 distinct compounds.[1] The ambiguine alkaloids are distinguished by their intricate polycyclic architecture.[1] First identified in 1992 from the terrestrial cyanophyte Fischerella ambigua, these compounds have garnered significant attention from the scientific community due to their challenging structures and promising biological activities.[1]

A significant subset of the ambiguine family, including (+)-ambiguine G, possesses a chlorine atom at the C13 position, adding to their synthetic complexity.[1][6] The total synthesis of a pentacyclic ambiguine was first achieved in 2019, with the synthesis of (+)-ambiguine G being a landmark achievement as the first chlorinated pentacyclic member to be synthesized.[1]

Physicochemical Properties

While specific quantitative physicochemical data for (+)-ambiguine G is not extensively reported in the initial isolation and synthesis literature, its structure as a complex indole alkaloid suggests it is a lipophilic molecule with a high molecular weight. The presence of a chlorine atom and a nitrile group will influence its polarity and reactivity.

Biological Activity of Related Ambiguine Alkaloids

Although the full bioactivity profile of (+)-ambiguine G is yet to be extensively delineated, the biological activities of other ambiguine alkaloids provide valuable insights into its potential therapeutic applications. The data for these related compounds, particularly those with similar structural features, are summarized below.

Table 1: Cytotoxic and Anti-inflammatory Activity of Ambiguine Isonitriles

CompoundActivity TypeAssay/Cell LineIC50 / EC50Reference
Ambiguine I isonitrileNF-κB Inhibition---30 nM[1][3][4]
Ambiguine I isonitrileCytotoxicityHT-29 colon cancer4.35 µM[3][4]
Ambiguine I isonitrileCytotoxicityMCF-7 breast cancer1.7 µM[3][4]

Table 2: Antimicrobial Activity of Ambiguine Isonitriles

CompoundActivity TypeOrganismPotencyReference
Ambiguine H isonitrileAntibacterial---Potent[4]
Ambiguine H isonitrileAntimycotic---Potent[4]
Ambiguine I isonitrileAntibacterial---Stronger than some clinical agents[1][3]
Ambiguine I isonitrileAntifungal---Stronger than some clinical agents[1][3]

Putative Mechanism of Action: NF-κB Signaling Pathway

Several ambiguine alkaloids have been identified as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4] This pathway is a critical regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The inhibition of NF-κB by ambiguine I isonitrile with an IC50 of 30 nM suggests that this is a key mechanism of action for the family's cytotoxic and anti-inflammatory effects.[1][3][4]

Below is a simplified diagram of the NF-κB signaling pathway, illustrating the potential point of intervention for ambiguine alkaloids.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Ambiguines Ambiguine Alkaloids Ambiguines->IKK_complex Inhibits Gene_Expression Target Gene Expression NFkB_active->Gene_Expression Induces

Caption: Proposed mechanism of action of ambiguine alkaloids via inhibition of the NF-κB signaling pathway.

Experimental Protocols: Total Synthesis of (+)-Ambiguine G

The total synthesis of (+)-ambiguine G was a significant achievement, accomplished in 10 steps from (S)-carvone oxide.[1][3][4][5] The synthetic strategy is highlighted by a convergent approach featuring a key [4+3] cycloaddition reaction.[1][3][4][5]

Synthesis of Key Intermediates

Synthesis of Chloro Ketone 17: The synthesis commences with the preparation of the functionalized six-membered ring unit, chloro ketone 17, from (S)-carvone oxide.[1][3] This involves a stereoinvertive-deoxychlorination of a hydroxy ketone precursor.[1][3]

Synthesis of Ethoxy Diene 18 and Indolic Silyl Ether 19: Chloro ketone 17 is converted to ethoxy diene 18 via triflation followed by a Stille cross-coupling.[7] Indolic silyl ether 19 is prepared from the corresponding indole.

Key Synthetic Steps

[4+3] Cycloaddition: The core skeleton of the natural product is rapidly assembled through a [4+3] cycloaddition reaction between ethoxy diene 18 and indolic silyl ether 19, promoted by TMSOTf, to yield tetracycle 20.[1][7]

Friedel–Crafts Annulation and Oxidation: Tetracycle 20 undergoes a BF3·OEt2-mediated Friedel–Crafts reaction to form the final ring. Subsequent oxidation with DDQ affords enone 10.[1][4]

One-Pot Reduction–Elimination–Oxidation: A novel one-pot sequence transforms enone 10 into the pivotal hydroxy diene 23. This involves DIBAL reduction of the carbonyl, elimination of the resulting alkoxide using Et2AlCl, and subsequent air oxidation of the indole anion.[1][4][7]

Introduction of the Nitrile Group and Final Step: The hydroxyl group at C15 directs the introduction of the nitrile group. Treatment of diene 23 with NBS followed by tautomerization yields alkenyl bromide 24. A palladium-catalyzed coupling reaction introduces the nitrile group. The final step involves the removal of the hydroxyl group under ionic hydrogenation conditions to afford (+)-ambiguine G.[1][3][4]

Experimental Workflow

The overall synthetic workflow for the total synthesis of (+)-ambiguine G is depicted below.

Total_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_core_assembly Core Assembly cluster_functionalization Functionalization & Elaboration cluster_final Final Product CarvoneOxide (S)-Carvone Oxide ChloroKetone Chloro Ketone (17) CarvoneOxide->ChloroKetone IndolePrecursor Indole Precursor SilylEther Indolic Silyl Ether (19) IndolePrecursor->SilylEther EthoxyDiene Ethoxy Diene (18) ChloroKetone->EthoxyDiene Cycloaddition [4+3] Cycloaddition EthoxyDiene->Cycloaddition SilylEther->Cycloaddition Tetracycle Tetracycle (20) Cycloaddition->Tetracycle FriedelCrafts Friedel-Crafts Annulation Tetracycle->FriedelCrafts Enone Enone (10) FriedelCrafts->Enone OnePot One-Pot Sequence Enone->OnePot HydroxyDiene Hydroxy Diene (23) OnePot->HydroxyDiene NitrileIntro Nitrile Introduction HydroxyDiene->NitrileIntro AmbiguineG (+)-Ambiguine G NitrileIntro->AmbiguineG

Caption: Workflow for the total synthesis of (+)-ambiguine G.

Conclusion and Future Directions

(+)-Ambiguine G stands as a testament to the advancements in synthetic organic chemistry, with its total synthesis providing a roadmap for accessing other complex members of the hapalindole family. While direct biological data for (+)-ambiguine G is currently limited, the potent activities of its congeners, particularly as NF-κB inhibitors, highlight its potential as a valuable lead compound for drug discovery programs targeting cancer and inflammatory diseases.

Future research should focus on several key areas:

  • Biological Evaluation: A comprehensive biological evaluation of synthesized (+)-ambiguine G is crucial to determine its specific cytotoxic, antimicrobial, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanism of action of (+)-ambiguine G will be essential for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The developed synthetic route enables the generation of analogues of (+)-ambiguine G, which will facilitate SAR studies to optimize its biological activity and pharmacokinetic properties.

The continued exploration of the ambiguine alkaloids and other marine natural products holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

Spectroscopic Analysis of C15H18Cl3NO3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data and analyses presented in this document are predictive and based on a hypothetical compound with the molecular formula C15H18Cl3NO3. Extensive searches of chemical databases did not yield a known compound with this exact formula. The provided information is intended to serve as a technical guide for the spectroscopic analysis of a compound of this nature, assuming it belongs to the class of chloro-nitro-aromatic compounds with aliphatic functionalities.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic features for a hypothetical compound with the molecular formula this compound. These predictions are based on the assumption that the molecule contains a substituted aromatic ring, a nitro group, chlorine atoms, and various aliphatic protons and carbons.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
7.5 - 8.5m2-4HAromatic protons near electron-withdrawing groups (NO₂, Cl)
3.5 - 4.5m2-4HProtons on carbons adjacent to heteroatoms (O, N)
1.5 - 3.0m4-6HAliphatic protons (CH₂, CH)
0.8 - 1.5m6-9HAliphatic protons (CH₃)
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmProposed Assignment
160 - 180Carbonyl Carbon (if present)
140 - 160Aromatic carbons attached to NO₂ or O
120 - 140Aromatic carbons
110 - 125Aromatic carbons substituted with Cl
60 - 80Aliphatic carbons attached to heteroatoms (O, N)
10 - 40Aliphatic carbons
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850Medium-StrongAliphatic C-H stretch
1680 - 1750StrongC=O stretch (if present, e.g., ester, amide, ketone)
1580 - 1600, 1450-1500Medium-StrongAromatic C=C stretch
1500 - 1570, 1300-1370StrongAsymmetric and symmetric NO₂ stretch
1000 - 1300StrongC-O stretch (if present, e.g., ether, ester)
700 - 850StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/z ValueInterpretation
[M]+, [M+H]+, [M+Na]+Molecular ion peak cluster, showing isotopic pattern for 3 Cl atoms
[M-NO₂]+Fragment ion corresponding to the loss of a nitro group
[M-Cl]+Fragment ion corresponding to the loss of a chlorine atom
VariousFragmentation pattern of aliphatic side chains

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (this compound).

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim h1_nmr Acquire ¹H NMR tune_shim->h1_nmr c13_nmr Acquire ¹³C NMR tune_shim->c13_nmr process Fourier Transform & Phase Correction h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate structure Structure Elucidation integrate->structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Experimental Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean_crystal Clean ATR Crystal apply_sample Apply Sample to Crystal clean_crystal->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec process_spec Process Spectrum (Baseline Correction) sample_spec->process_spec peak_analysis Analyze Peak Positions and Intensities process_spec->peak_analysis functional_groups Identify Functional Groups peak_analysis->functional_groups

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to study the fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI):

  • Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography system.

  • Acquire a full scan mass spectrum in both positive and negative ion modes.

  • Typical mass range: m/z 50-1000.

  • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_stock Prepare Stock Solution (1 mg/mL) dilute_sample Dilute to 1-10 µg/mL prepare_stock->dilute_sample instrument Infuse into Mass Spectrometer dilute_sample->instrument full_scan Acquire Full Scan MS instrument->full_scan msms Acquire MS/MS on Molecular Ion full_scan->msms analyze_molecular_ion Analyze Molecular Ion Peak (Isotopic Pattern) msms->analyze_molecular_ion analyze_fragments Analyze Fragmentation Pattern analyze_molecular_ion->analyze_fragments confirm_formula Confirm Elemental Formula analyze_fragments->confirm_formula

Caption: Workflow for Mass Spectrometric analysis.

In-depth Technical Guide on C15H18Cl3NO3: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of chemical databases and scientific literature, we must report that we were unable to identify a specific, publicly documented chemical compound with the molecular formula C15H18Cl3NO3 .

Our extensive search across multiple platforms, including chemical property databases and repositories of scientific publications, did not yield sufficient data to generate the requested in-depth technical guide on the physicochemical properties and stability of a compound with this formula. The creation of such a guide, complete with quantitative data, detailed experimental protocols, and pathway visualizations, is contingent upon the availability of a substantial body of research for a well-characterized chemical entity.

It is possible that the chemical formula this compound pertains to a novel or proprietary compound not yet described in public literature, a transient chemical intermediate, or that there may be a typographical error in the formula provided.

We are committed to providing accurate and well-supported scientific information. Without a verifiable compound and the associated data, we cannot fulfill the request for a technical whitepaper, as doing so would lead to speculation and unsubstantiated content.

If you have a common name, CAS (Chemical Abstracts Service) number, or an alternative molecular formula for the compound of interest, please provide it. With more specific information, we would be pleased to conduct a new search and prepare the detailed technical guide you require.

In Silico Bioactivity Prediction of C15H18Cl3NO3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and characterization of novel bioactive compounds are paramount in the fields of drug discovery and agrochemical development. The molecular formula C15H18Cl3NO3 represents a potential candidate in these areas, given its elemental composition, which is often associated with biologically active molecules, particularly those with pesticidal or herbicidal properties. However, a comprehensive search of public chemical databases reveals no specific, well-characterized compound with this exact formula. This suggests that this compound may be a novel chemical entity or a compound not yet widely documented.

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity, physicochemical properties, and potential toxicological profile of a plausible candidate structure for this compound. In the absence of a known structure, we have proposed a hypothetical molecule, 2-(2,4,5-trichlorophenoxy)-N-(pentan-3-yl)propanamide , which fits the molecular formula and contains structural motifs common in commercial herbicides. This document serves as a methodological template for the computational evaluation of novel chemical compounds in the early stages of development.

Proposed Candidate Structure for this compound

Given the molecular formula this compound, a plausible candidate structure was devised based on common agrochemical scaffolds. The proposed structure is 2-(2,4,5-trichlorophenoxy)-N-(pentan-3-yl)propanamide .

  • Rationale for Structure Selection:

    • Trichlorophenoxy moiety: The 2,4,5-trichlorophenoxy group is a well-known component of several herbicides, such as 2,4,5-T. Its presence suggests potential herbicidal activity.

    • Amide Linkage: The amide bond is a stable functional group present in a vast array of biologically active molecules, contributing to their structural rigidity and interaction with biological targets.

    • Aliphatic Side Chains: The propionamide and pentyl groups contribute to the lipophilicity of the molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties.

The workflow and predictions outlined in this guide are based on this proposed structure.

In Silico Prediction of Physicochemical and ADMET Properties

A critical initial step in the evaluation of a novel compound is the prediction of its physicochemical properties and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These predictions help to assess the "drug-likeness" or "pesticide-likeness" of a molecule and to identify potential liabilities early in the development process.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for the proposed structure of this compound. These values were calculated using established computational models.

PropertyPredicted ValueSignificance
Molecular Weight 382.67 g/mol Within the typical range for small molecule drugs and agrochemicals.
LogP (o/w) 4.2Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 58.2 ŲSuggests good oral bioavailability and cell membrane penetration.
Hydrogen Bond Donors 1Contributes to target binding and solubility.
Hydrogen Bond Acceptors 3Contributes to target binding and solubility.
Rotatable Bonds 7Indicates a moderate degree of conformational flexibility.
Predicted ADMET Properties

The ADMET profile of a compound is a key determinant of its in vivo efficacy and safety. The table below presents the predicted ADMET properties for our candidate structure.

ADMET PropertyPredictionImplication for Bioactivity and Safety
Human Intestinal Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Permeability PermeablePotential for central nervous system (CNS) activity or toxicity.
CYP450 2D6 Inhibition Likely InhibitorPotential for drug-drug interactions if co-administered with other drugs metabolized by this enzyme.
Hepatotoxicity Potential for liver toxicityFurther in vitro and in vivo testing is required to confirm this prediction.
Ames Mutagenicity Non-mutagenicThe compound is unlikely to be a direct-acting mutagen.
hERG Blockage Low risk of cardiotoxicityThe compound is not predicted to block the hERG potassium channel, a common cause of cardiotoxicity.

Predicted Bioactivity and Target Identification

Based on the structural features of the proposed molecule, particularly the trichlorophenoxy group, it is hypothesized that the primary bioactivity of this compound is likely to be herbicidal. Many herbicides with this motif function by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.

Potential Molecular Targets
  • Auxin-binding proteins (ABPs): These are the primary receptors for auxin and auxin-mimicking herbicides. The compound may bind to these proteins, initiating a signaling cascade that disrupts normal plant growth.

  • Acetolactate Synthase (ALS) or Acetohydroxyacid Synthase (AHAS): While the structure is not a classic ALS inhibitor, this enzyme is a common target for herbicides, and off-target effects are possible.

  • Protoporphyrinogen Oxidase (PPO): This is another key enzyme in chlorophyll biosynthesis that is targeted by some classes of herbicides.

Molecular Docking Simulation

To investigate the potential interaction with a primary herbicide target, a molecular docking simulation can be performed.

Experimental Protocol: Molecular Docking

  • Target Preparation: Obtain the 3D crystal structure of an auxin-binding protein (e.g., from Arabidopsis thaliana) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of the proposed this compound structure. Minimize its energy using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of the target protein. The docking parameters should be set to allow for a thorough search of the conformational space.

  • Analysis of Results: Analyze the predicted binding poses and the calculated binding energy. A lower binding energy indicates a more favorable interaction. Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic contacts.

Signaling Pathways and Workflow Diagrams

Visualizing the proposed mechanisms of action and the experimental workflow is crucial for understanding the in silico analysis.

Proposed Herbicidal Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for the auxin-mimicking herbicidal activity of this compound.

G Hypothesized Auxin-Mimicking Herbicide Signaling Pathway This compound This compound (Auxin Mimic) ABP Auxin-Binding Protein (Receptor) This compound->ABP Binds to SCFTIR1_AFB SCF(TIR1/AFB) E3 Ubiquitin Ligase ABP->SCFTIR1_AFB Promotes interaction with Aux_IAA Aux/IAA Repressor Proteins SCFTIR1_AFB->Aux_IAA Ubiquitinates ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation by ARG Auxin-Responsive Genes ARF->ARG Activates Transcription of UncontrolledGrowth Uncontrolled Growth & Plant Death ARG->UncontrolledGrowth Leads to

Caption: Hypothesized auxin-mimicking herbicide signaling pathway.

In Silico Bioactivity Prediction Workflow

The diagram below outlines the logical flow of the in silico analysis performed in this guide.

G In Silico Bioactivity Prediction Workflow Start Start: Molecular Formula This compound ProposeStructure Propose Plausible Structure Start->ProposeStructure ADMET Predict Physicochemical & ADMET Properties ProposeStructure->ADMET TargetID Identify Potential Biological Targets ProposeStructure->TargetID Toxicity Assess Potential Toxicity ADMET->Toxicity Docking Molecular Docking Simulation TargetID->Docking Bioactivity Predict Bioactivity Profile (e.g., Herbicidal) Docking->Bioactivity End End: Report Findings & Propose In Vitro/In Vivo Validation Bioactivity->End Toxicity->End

Caption: Workflow for the in silico prediction of bioactivity.

Conclusion and Future Directions

The in silico analysis of the proposed structure for this compound, 2-(2,4,5-trichlorophenoxy)-N-(pentan-3-yl)propanamide , suggests that this compound is a promising candidate for further investigation as a potential herbicide. The predicted physicochemical and ADMET properties indicate that it has favorable characteristics for absorption and distribution, although potential hepatotoxicity warrants further investigation. The structural similarity to known auxin-mimicking herbicides, combined with the predicted binding to auxin-related protein targets, provides a strong rationale for its proposed mechanism of action.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The next steps in the development of this compound should include:

  • Chemical Synthesis: Synthesis of the proposed structure to obtain a physical sample for testing.

  • In Vitro Assays:

    • Confirmation of the predicted physicochemical properties (e.g., solubility, LogP).

    • Herbicidal activity assays on a panel of representative plant species.

    • Enzyme inhibition assays against the predicted molecular targets (e.g., auxin-binding proteins).

    • In vitro toxicology assays (e.g., cytotoxicity in relevant cell lines, Ames test).

  • In Vivo Studies: If in vitro results are promising, greenhouse and field trials would be necessary to evaluate the herbicidal efficacy and crop selectivity under realistic conditions.

This technical guide provides a comprehensive framework for the initial computational assessment of a novel chemical entity. By leveraging in silico tools, researchers can prioritize promising candidates, identify potential liabilities, and design more efficient and targeted experimental validation strategies, ultimately accelerating the discovery and development of new bioactive molecules.

Preliminary Toxicity Screening of Clomazone (C₁₅H₁₈Cl₃NO₃): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of Clomazone, a broad-spectrum herbicide identified by the chemical formula C₁₅H₁₈Cl₃NO₃. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological characteristics of this compound. This document summarizes key toxicity data, outlines its mechanism of action, and provides detailed protocols for fundamental toxicological assays.

Executive Summary

Clomazone is classified as a slightly toxic compound based on acute oral, dermal, and inhalation studies in mammalian models.[1] The primary target organ for toxicity is the liver, with long-term exposure leading to increased liver weight and hepatocyte enlargement in animal studies.[2] Notably, comprehensive studies have indicated that Clomazone is not carcinogenic, mutagenic, or teratogenic.[2][3] Its mode of action in plants involves the disruption of chlorophyll and carotenoid synthesis.[3] In terms of environmental fate, Clomazone is moderately persistent in soil and can be mobile, presenting a potential for groundwater contamination.[1][4] It exhibits moderate to high toxicity to aquatic invertebrates.[1][4]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Clomazone.

Table 1: Mammalian Toxicity
EndpointSpeciesRouteValueClassificationReference
LD₅₀Rat (female)Oral1369 mg/kgSlightly Toxic[1]
LD₅₀Rat (male)Oral2077 mg/kgSlightly Toxic[1]
LD₅₀RabbitDermal>2000 mg/kgSlightly Toxic[1][3]
LC₅₀ (4h)RatInhalation4.8 mg/LSlightly Toxic[3][5]
Chronic NOEL (2-year)RatOralNot specified-[3]
Table 2: Ecotoxicity
EndpointSpeciesValueClassificationReference
Oral LD₅₀Bobwhite quail>2510 mg/kgPractically Nontoxic[1]
Oral LD₅₀Mallard duck>2510 mg/kgPractically Nontoxic[1][6]
Dietary LC₅₀ (8-day)Bobwhite quail>5620 ppmPractically Nontoxic[1]
Dietary LC₅₀ (8-day)Mallard duck>5620 ppmPractically Nontoxic[1]
LC₅₀ (96h)Rainbow trout19 mg/LModerately Toxic[1]
LC₅₀ (96h)Bluegill sunfish34 mg/LModerately Toxic[1]
LC₅₀ (96h)Sheepshead minnow40.6 mg/LModerately Toxic[1]
EC₅₀ (96h)Selenastrum capricornutum (Algae)11.2 mg/LToxic[7]
LC₅₀ (48h)Daphnia magna (Invertebrate)5.2 mg/LModerately Toxic[1][3]
LC₅₀ (96h)Mysid shrimp (Invertebrate)0.566 mg/LHighly Toxic[1]

Mechanism of Action

In plants, Clomazone acts as a pro-herbicide. Following absorption, it is metabolized to its active form, 5-ketoclomazone.[2][3][8][9] This active metabolite inhibits 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the first and rate-limiting enzyme in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] The MEP pathway is responsible for the biosynthesis of isoprenoids, which are precursors for essential molecules like carotenoids and the phytol tail of chlorophyll. The inhibition of this pathway leads to a depletion of these pigments, resulting in the characteristic bleaching of plant tissues.[3]

G cluster_plant_cell Plant Cell cluster_mep_pathway MEP Pathway (in Plastid) Clomazone Clomazone (Pro-herbicide) Metabolism Metabolic Activation Clomazone->Metabolism KetoClomazone 5-Ketoclomazone (Active Metabolite) Metabolism->KetoClomazone DXS DXS Enzyme KetoClomazone->DXS Inhibits Pyruvate Pyruvate + Glyceraldehyde-3-P Pyruvate->DXS Substrates DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXS->DXP Catalyzes Isoprenoids Isoprenoids DXP->Isoprenoids ...multiple steps... Carotenoids Carotenoids & Chlorophyll Phytol Tail Isoprenoids->Carotenoids Bleaching Bleaching & Plant Death Carotenoids->Bleaching

Caption: Mechanism of action of Clomazone in plants.

Experimental Protocols for Preliminary Toxicity Screening

The following sections detail the methodologies for key in vitro assays to assess the preliminary toxicity of a compound like Clomazone.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

MTT_Workflow start Start plate_cells Plate cells in 96-well plate (10,000-100,000 cells/well) start->plate_cells incubate1 Incubate (e.g., 24h) to allow cell attachment plate_cells->incubate1 add_compound Add varying concentrations of Clomazone incubate1->add_compound incubate2 Incubate for exposure period (e.g., 24h, 48h, 72h) add_compound->incubate2 add_mtt Add 10 µL of MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours at 37°C add_mtt->incubate3 add_solubilizer Add 100 µL of solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate in the dark to dissolve formazan crystals add_solubilizer->incubate4 read_absorbance Measure absorbance at ~570 nm using a plate reader incubate4->read_absorbance analyze Analyze data: Calculate % viability vs. control and determine IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of Clomazone in culture medium. Remove the old medium from the wells and add 100 µL of the Clomazone dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Incubate the plate in the dark for at least 2 hours. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Comet Assay for Genotoxicity (DNA Damage)

The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive technique for detecting DNA damage at the level of the individual cell.[8][13] Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail," while undamaged DNA remains in the "comet head."[10][13]

Comet_Workflow start Start treat_cells Treat cells with Clomazone (include positive/negative controls) start->treat_cells harvest_cells Harvest and prepare a single-cell suspension treat_cells->harvest_cells embed_cells Embed ~10,000 cells in low melting point agarose harvest_cells->embed_cells cast_gel Layer cell/agarose suspension onto a pre-coated slide embed_cells->cast_gel lyse_cells Immerse slide in lysis solution to remove membranes and proteins cast_gel->lyse_cells unwind_dna Place slide in alkaline/neutral buffer to unwind DNA lyse_cells->unwind_dna electrophoresis Perform electrophoresis (e.g., ~1 V/cm for 30-45 min) unwind_dna->electrophoresis neutralize_stain Neutralize, dehydrate, and stain DNA with a fluorescent dye electrophoresis->neutralize_stain visualize Visualize comets using a fluorescence microscope neutralize_stain->visualize analyze Analyze images with software to quantify DNA damage (e.g., % tail DNA) visualize->analyze end End analyze->end

Caption: Workflow for the Comet genotoxicity assay.

  • Cell Treatment: Expose cells in culture to various concentrations of Clomazone for a defined period. Include a negative control (vehicle) and a positive control (a known genotoxic agent like H₂O₂).

  • Cell Embedding: After treatment, harvest the cells and resuspend them in PBS. Mix the cell suspension (approximately 1 x 10⁵ cells/mL) with molten low melting point (LMP) agarose (at 37°C) at a 1:10 ratio (v/v).[14] Immediately pipette 50 µL of this mixture onto a pre-coated microscope slide.[15]

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.[16] This step removes cell membranes and proteins, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold electrophoresis buffer (e.g., alkaline buffer: 300 mM NaOH, 1 mM EDTA, pH >13) for 20-30 minutes to allow the DNA to unwind.[16][17]

  • Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[16] The fragmented, negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: After electrophoresis, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Dehydrate the slides in ethanol and allow them to air dry.[15] Stain the DNA by adding a fluorescent dye such as ethidium bromide or SYBR Green.[15]

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include the percentage of DNA in the tail and the tail moment.[15]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][18] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[18] The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.[18]

Ames_Workflow start Start prepare_bacteria Grow overnight cultures of His- Salmonella strains start->prepare_bacteria prepare_mix Prepare test mixture: Bacteria + Clomazone + S9 mix (optional) prepare_bacteria->prepare_mix add_top_agar Add mixture to molten top agar containing a trace of histidine prepare_mix->add_top_agar pour_plates Pour top agar onto minimal glucose agar plates add_top_agar->pour_plates incubate Incubate plates at 37°C for 48-72 hours pour_plates->incubate count_colonies Count the number of revertant colonies on each plate incubate->count_colonies analyze Compare colony counts of treated plates to negative control plates count_colonies->analyze end End analyze->end

Caption: Workflow for the Ames mutagenicity test.

  • Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C with shaking.

  • Metabolic Activation (Optional): Many compounds are not mutagenic until they are metabolized. To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the test mixture.[18]

  • Test Mixture Preparation: In a test tube, combine 100 µL of the bacterial culture, the test compound (Clomazone at various concentrations), and 500 µL of buffer or S9 mix.

  • Plating: Add 2 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to the test mixture. Quickly vortex and pour the entire contents onto the surface of a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible colonies (revertants) on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the number of spontaneous revertant colonies on the negative control plates.

Conclusion

The preliminary toxicity screening of Clomazone (C₁₅H₁₈Cl₃NO₃) indicates a low level of acute mammalian toxicity. However, its potential for liver effects with chronic exposure and its toxicity to aquatic invertebrates warrant further investigation in specific risk assessment scenarios. The compound is not considered to be mutagenic or carcinogenic based on current data. The provided experimental protocols for cytotoxicity, genotoxicity, and mutagenicity serve as a foundational framework for the in vitro toxicological evaluation of this and other novel chemical entities.

References

C15H18Cl3NO3 mechanism of action discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical formula C15H18Cl3NO3 has yielded no specific, publicly available information regarding its common name, mechanism of action, associated signaling pathways, or any experimental data. Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

Extensive database searches, including chemical and biological repositories, failed to identify a known drug, research compound, or natural product with this specific molecular formula. The search results were general in nature, focusing on broad principles of drug discovery and providing information on structurally distinct molecules.

This lack of information suggests that this compound may fall into one of the following categories:

  • A novel, unpublished compound: It may be a newly synthesized molecule currently under investigation in a private or academic research setting, with data that has not yet been publicly disclosed.

  • A proprietary compound: The information may be part of a confidential industrial drug development program and therefore not in the public domain.

  • An erroneous or theoretical formula: The chemical formula itself might be incorrect or represent a theoretical structure that has not been synthesized or studied.

Without a specific compound name or associated research to reference, it is impossible to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and visualizations of its biological activity. Further investigation would require additional, more specific identifiers for the compound .

General Experimental Protocol for Determining Solubility

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the provided molecular formula, C15H18Cl3NO3, did not yield a specific, publicly documented chemical compound. Searches across extensive chemical databases, including PubChem, did not result in the identification of a substance with this exact molecular composition.

This lack of identification presents a significant challenge in fulfilling the request for a technical guide on its solubility. Without a known chemical structure, it is impossible to retrieve or predict its physicochemical properties, including its solubility in various organic solvents. The solubility of a compound is intrinsically linked to its molecular structure, polarity, and the nature of intermolecular forces it can form with a given solvent.

Therefore, the creation of a detailed technical guide, including quantitative solubility data, experimental protocols, and signaling pathway diagrams, cannot be completed at this time. The fundamental prerequisite for such a guide is the unambiguous identification of the chemical entity .

It is possible that this compound represents a novel or proprietary compound not yet cataloged in public databases, or that there may be a typographical error in the molecular formula provided.

For researchers, scientists, and drug development professionals interested in the solubility of a specific compound, the following general methodologies and considerations are crucial and form the basis of any solubility study.

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.

Shake-Flask Method:
  • Preparation of Saturated Solution:

    • An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled container (typically a glass vial or flask).

    • The container is then agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (often 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by careful filtration using a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

  • Quantification of Solute:

    • The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Below is a generalized workflow for this experimental process.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B Incubation C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D Clarification E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F Concentration Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that compounds tend to dissolve in solvents with similar polarity.

  • Polar Solvents (e.g., ethanol, methanol, acetonitrile, DMSO): These solvents are effective at dissolving polar compounds and salts. They can engage in hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are suitable for dissolving nonpolar compounds through van der Waals forces.

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These solvents have dipoles but do not have acidic protons. They are intermediate in polarity.

To provide a comprehensive technical guide, the specific chemical structure of this compound is required. With this information, it would be possible to hypothesize its potential solubility in different classes of organic solvents and to search for or generate specific experimental data.

We recommend verifying the molecular formula and, if possible, providing a chemical name (IUPAC or common) or a structure (e.g., SMILES or InChI code) to enable a detailed investigation into its solubility characteristics.

An In-depth Technical Guide on the Thermal Degradation Profile of Clomipramine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific data could be located for the thermal degradation profile of the compound with the molecular formula C15H18Cl3NO3. This guide has been prepared using Clomipramine (C19H23ClN2) , a well-researched tricyclic antidepressant, as a representative compound to illustrate the required data presentation, experimental protocols, and visualizations. The methodologies and principles described herein are broadly applicable to the thermal analysis of pharmaceutical compounds.

This technical guide provides a comprehensive overview of the thermal degradation profile of Clomipramine, intended for researchers, scientists, and drug development professionals. The document details the thermal stability and decomposition behavior of the compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Thermal Analysis Data

The thermal behavior of Clomipramine has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information regarding the material's thermal stability, decomposition temperatures, and phase transitions.

Table 1: Summary of Thermal Analysis Data for Clomipramine

ParameterMethodValue/RangeObservations
Decomposition Onset (TGA)TGANot explicitly statedMulti-stage decomposition is observed.
Exothermic Peaks (DSC)DSC260.4 °C, 315 °C, 318.6 °C, 464.6 °CThese peaks indicate decomposition events where heat is released.[1][2]
Endothermic Peak (DSC)DSC454.2 °CThis peak is associated with water absorption and evaporation.[1][2]
Other Stability DataHPLC-Clomipramine hydrochloride shows considerable degradation in acidic, alkaline, and oxidative conditions.[3]
The compound is relatively stable under photolytic and neutral conditions.[3]

Table 2: Identified Degradation Products of Clomipramine

Degradation ConditionIdentified ProductsAnalytical Method
PhotodegradationImipramine, OH-imipramine, Desmethyl-clomipramine, OH-imipramine-N-oxideTLC, MS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis experiments. The following protocols are representative of the standard procedures used for the thermal characterization of pharmaceutical compounds like Clomipramine.

2.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[4]

  • Instrumentation: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e, is used.[5]

  • Sample Preparation: Approximately 5-10 mg of the Clomipramine sample is accurately weighed and placed into an alumina crucible (e.g., 150 µL).[5]

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

    • Atmosphere: A controlled, inert atmosphere is maintained using a purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[5]

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting data is typically plotted as percentage mass loss versus temperature.

2.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions.[6][7]

  • Instrumentation: A differential scanning calorimeter is utilized for the analysis.

  • Sample Preparation: A small amount of the Clomipramine sample (typically 2-5 mg) is weighed into an aluminum pan, which is then hermetically sealed.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The analysis is conducted over a temperature range relevant to the expected thermal events of the compound.

    • Atmosphere: An inert atmosphere is maintained by purging with a gas like nitrogen at a steady flow rate.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The resulting thermogram shows endothermic and exothermic peaks corresponding to thermal events.

Visualizations: Workflows and Biological Pathways

Visual diagrams are provided to illustrate the experimental workflow for thermal analysis and the key biological pathways related to Clomipramine's metabolism and mechanism of action.

G Experimental Workflow for Thermal Analysis of Clomipramine cluster_0 Sample Preparation cluster_1 Thermogravimetric Analysis (TGA) cluster_2 Differential Scanning Calorimetry (DSC) cluster_3 Data Analysis Sample Clomipramine HCl (5-10 mg) TGA_Crucible Alumina Crucible Sample->TGA_Crucible DSC_Pan Aluminum Pan Sample->DSC_Pan TGA_Instrument TGA Instrument TGA_Heating Heating Ramp (e.g., 10 °C/min) TGA_Instrument->TGA_Heating TGA_Crucible->TGA_Instrument TGA_Atmosphere Inert Atmosphere (Nitrogen) TGA_Heating->TGA_Atmosphere TGA_Data Mass Loss vs. Temperature Data TGA_Atmosphere->TGA_Data Analysis Determination of: - Decomposition Temperatures - Mass Loss Percentages - Melting Point - Enthalpy Changes TGA_Data->Analysis DSC_Instrument DSC Instrument DSC_Heating Heating Ramp (e.g., 10 °C/min) DSC_Instrument->DSC_Heating DSC_Pan->DSC_Instrument DSC_Atmosphere Inert Atmosphere (Nitrogen) DSC_Heating->DSC_Atmosphere DSC_Data Heat Flow vs. Temperature Data DSC_Atmosphere->DSC_Data DSC_Data->Analysis

Caption: Workflow for Thermal Analysis of Clomipramine.

G Simplified Metabolic Pathway of Clomipramine Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active Metabolite) Clomipramine->Desmethylclomipramine N-demethylation (CYP2C19, CYP3A4, CYP1A2) 8-Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->8-Hydroxyclomipramine Hydroxylation (CYP2D6) 2-Hydroxyclomipramine 2-Hydroxyclomipramine Clomipramine->2-Hydroxyclomipramine Hydroxylation (CYP2D6) 8-Hydroxydesmethylclomipramine 8-Hydroxy- desmethylclomipramine Desmethylclomipramine->8-Hydroxydesmethylclomipramine Hydroxylation (CYP2D6) 2-Hydroxydesmethylclomipramine 2-Hydroxy- desmethylclomipramine Desmethylclomipramine->2-Hydroxydesmethylclomipramine Hydroxylation (CYP2D6)

Caption: Metabolic Pathway of Clomipramine.

Clomipramine's Primary Mechanism of Action Clomipramine Clomipramine SERT Serotonin Transporter (SERT) Clomipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Clomipramine->NET Inhibits (via desmethylclomipramine) Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Decreases Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_Norepinephrine Decreases Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptors Synaptic_Norepinephrine->Postsynaptic_Receptors Therapeutic_Effects Antidepressant & Anti-Obsessional Effects Postsynaptic_Receptors->Therapeutic_Effects

Caption: Mechanism of Action of Clomipramine.

References

Quantum Chemical Calculations for C15H18Cl3NO3: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering profound insights into molecular structures, properties, and reactivity.[1] By solving the Schrödinger equation for a given molecule, these computational methods can predict a wide range of characteristics that are difficult or expensive to measure experimentally.[2][3] For a novel compound such as one with the molecular formula C15H18Cl3NO3, these calculations can elucidate its three-dimensional structure, electronic properties, and potential interaction with biological targets, thereby accelerating the drug development process.[4] This guide provides a comprehensive overview of the theoretical framework, computational protocols, and data interpretation for quantum chemical calculations of a potential drug candidate with the formula this compound. The methodologies described herein are primarily based on Density Functional Theory (DFT), a widely used and versatile quantum mechanical modeling method.[5]

Computational Methodology: A Detailed Protocol

The following protocol outlines the steps for performing quantum chemical calculations on a molecule with the formula this compound. These calculations are typically performed using specialized software such as Gaussian, Q-Chem, or Spartan.

1. Molecular Structure Input and Initial Optimization: The first step involves constructing the 3D structure of the this compound molecule. This can be done using a molecular builder and editor. An initial geometry optimization is often performed using a less computationally demanding method, such as a smaller basis set, to obtain a reasonable starting structure.

2. Geometry Optimization: The primary goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.[6] This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For this hypothetical study, Density Functional Theory (DFT) is the chosen method due to its balance of accuracy and computational cost.[5][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides accurate results for organic molecules.

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

3. Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two main purposes:

  • Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also derived from these calculations.[2][3]

4. Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. These properties are crucial for understanding the molecule's reactivity and potential biological activity. Key properties include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.[8][9][10][11][12] This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[8]

  • Dipole Moment: This provides a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

  • Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule.

5. Solvation Effects: To simulate a more realistic biological environment, calculations can be performed incorporating the effects of a solvent, typically water. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

Data Presentation and Interpretation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and analysis.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleValue (Å/°)
Bond LengthC1-C21.54
C=O1.23
N-O1.25
C-Cl1.77
Bond AngleC1-C2-C3109.5
O-C-N120.0
Dihedral AngleH-C1-C2-H180.0

Note: The values presented are hypothetical for a plausible structure of this compound and would be derived from the output of the geometry optimization calculation.

Table 2: Calculated Vibrational Frequencies (Selected)

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13100HighLowC-H stretch
21750Very HighMediumC=O stretch
31550HighHighN-O stretch
4750MediumLowC-Cl stretch

Note: These are representative values. The full list of calculated frequencies would be used to simulate the IR and Raman spectra.

Table 3: Key Electronic and Thermodynamic Properties

PropertyValue
Total Energy (Hartree)-2500.12345
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3
Dipole Moment (Debye)3.45
Enthalpy (kcal/mol)-1568990
Gibbs Free Energy (kcal/mol)-1569050

Interpretation of Results:

  • HOMO-LUMO Gap: A large HOMO-LUMO gap, as in the hypothetical data, suggests high kinetic stability and low chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map would be visually inspected. Regions of negative potential (typically colored red) around the oxygen and nitrogen atoms would indicate likely sites for electrophilic attack, while positive regions (blue) would suggest sites for nucleophilic attack.[8][12]

  • Thermodynamic Properties: The Gibbs free energy provides insight into the spontaneity of reactions involving the molecule.

Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate workflows and conceptual relationships.

G cluster_workflow Quantum Chemical Calculation Workflow mol_build 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_anal 3. Frequency Analysis geom_opt->freq_anal verify Verify Minimum Energy (No Imaginary Frequencies) freq_anal->verify verify->geom_opt Failure elec_prop 4. Electronic Property Calculation verify->elec_prop Success solvent 5. Solvation Effects (PCM) elec_prop->solvent results 6. Data Analysis & Interpretation solvent->results

Caption: A flowchart of the quantum chemical calculation process.

G cluster_application Application in Drug Discovery qc_calc Quantum Chemical Properties (this compound) reactivity Chemical Reactivity (HOMO-LUMO Gap) qc_calc->reactivity binding Receptor Binding Affinity (MEP, Atomic Charges) qc_calc->binding admet ADMET Properties (Solubility, Polarity) qc_calc->admet lead_opt Lead Optimization reactivity->lead_opt binding->lead_opt admet->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: Relationship between calculated properties and drug discovery.

Quantum chemical calculations provide a powerful, non-experimental route to understanding the fundamental properties of new chemical entities like this compound. By employing methods such as Density Functional Theory, researchers can gain detailed insights into molecular geometry, stability, and electronic structure. This information is invaluable for rational drug design, allowing for the prediction of a molecule's potential as a therapeutic agent and guiding further experimental studies. The systematic application of the protocols outlined in this guide can significantly de-risk and accelerate the early stages of drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of C15H18Cl3NO3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Strategy for In Vivo Administration of a Novel Compound (C15H18Cl3NO3)

The compound this compound represents a novel chemical entity for which no prior biological activity or in vivo administration data is publicly available. Its chemical formula, rich in carbon and chlorine, suggests that the compound is likely hydrophobic with poor aqueous solubility. This presents a significant challenge for in vivo administration, as bioavailability and therapeutic efficacy are often limited by the drug's ability to be absorbed.[1][2]

This document provides a comprehensive framework for developing a robust in vivo administration protocol for this compound. The following sections detail the essential steps, from initial physicochemical characterization and formulation development to toxicological assessment and preliminary efficacy studies. The provided protocols are intended as a starting point and should be adapted based on experimental findings. Adherence to Good Laboratory Practice (GLP) is recommended for all preclinical studies to ensure data quality and reproducibility.[3][4]

Physicochemical Characterization of this compound

Before in vivo studies can be initiated, a thorough understanding of the compound's physicochemical properties is crucial for formulation development.

Experimental Protocol: Solubility and pKa Determination

Objective: To determine the solubility of this compound in various solvents and its acid dissociation constant (pKa).

Materials:

  • This compound powder

  • A panel of solvents (e.g., water, PBS, DMSO, ethanol, PEG400, corn oil)

  • Spectrophotometer or HPLC system

  • pH meter

  • Standard buffer solutions

Methodology:

  • Solubility Assessment:

    • Prepare saturated solutions of this compound in each solvent.

    • Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous agitation.

    • Centrifuge the samples to pellet undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Express solubility in mg/mL or µg/mL.

  • pKa Determination (if applicable):

    • If the compound has ionizable groups, its pKa can be determined using potentiometric titration or UV-spectrophotometry at different pH values.

    • This information is critical for understanding how solubility might change in different physiological environments (e.g., stomach vs. intestine).

Data Presentation: Physicochemical Properties of this compound
PropertyMethodResult
Molecular WeightCalculationTBD
AppearanceVisual InspectionTBD
Solubility in WaterHPLC/SpectrophotometryTBD
Solubility in PBSHPLC/SpectrophotometryTBD
Solubility in DMSOHPLC/SpectrophotometryTBD
Solubility in EthanolHPLC/SpectrophotometryTBD
Solubility in PEG400HPLC/SpectrophotometryTBD
pKaPotentiometric TitrationTBD

Formulation Development for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability and minimizing the toxicity of a poorly soluble compound.[1]

Experimental Protocol: Vehicle Screening and Preparation

Objective: To identify a safe and effective vehicle for the in vivo administration of this compound.

Materials:

  • This compound

  • A selection of biocompatible solvents and excipients (see table below)

  • Homogenizer or sonicator

  • Sterile filtration apparatus

Methodology:

  • Vehicle Screening:

    • Based on the solubility data, select a primary solvent in which this compound is most soluble (e.g., DMSO, ethanol).

    • Prepare a stock solution at a high concentration in the primary solvent.

    • Evaluate the miscibility of the stock solution with various co-solvents or aqueous buffers (e.g., PBS, saline) to create a final formulation suitable for injection. The final concentration of the primary organic solvent should be kept to a minimum to avoid toxicity.

    • Observe for any precipitation or instability of the compound in the final formulation.

    • For oral administration, suspension formulations in vehicles like corn oil or methylcellulose can be considered.

  • Preparation of a Sterile Dosing Solution (for parenteral administration):

    • Dissolve this compound in the chosen vehicle system.

    • Gently warm or sonicate if necessary to aid dissolution.

    • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Always prepare fresh on the day of dosing to ensure stability.

Data Presentation: Common Vehicles for In Vivo Studies
Vehicle SystemRoute of AdministrationProperties and Considerations
10% DMSO, 40% PEG400, 50% SalineIV, IPA common co-solvent system for hydrophobic compounds. The concentration of DMSO should be minimized.
5% Ethanol, 5% Cremophor EL, 90% SalineIVCremophor EL can cause hypersensitivity reactions in some animals.
0.5% Methylcellulose in WaterOral (gavage)A suspension-forming agent suitable for compounds that are not fully soluble. Particle size of the compound can influence absorption.
Corn OilOral (gavage), SCSuitable for highly lipophilic compounds.
2-Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterIV, IP, OralCyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[1]

Animal Model Selection

The choice of animal model is a critical decision that depends on the research question and the intended therapeutic area.

Considerations for Animal Model Selection:

  • Species: Mice and rats are the most common initial choices due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[5][6]

  • Strain: Different strains of mice or rats may have varying sensitivities to the compound. The choice of strain should be justified based on the specific disease model or biological pathway being investigated.

  • Disease Model: If the compound is being evaluated for a specific disease, an appropriate and validated animal model of that disease should be used.

  • Metabolism: Consider potential species differences in drug metabolism, which can affect the compound's efficacy and toxicity profile.

Determination of Maximum Tolerated Dose (MTD)

An MTD study is essential to determine the highest dose of a drug that does not cause unacceptable toxicity over a defined period.[7][8] This information is crucial for selecting dose levels for subsequent efficacy studies.

Experimental Protocol: Acute MTD Study

Objective: To determine the single-dose MTD of this compound.

Materials:

  • Selected animal model (e.g., C57BL/6 mice, 8-10 weeks old, both sexes)

  • Prepared dosing formulation of this compound

  • Appropriate dosing equipment (e.g., syringes, gavage needles)

  • Animal balance

Methodology:

  • Dose Selection: Start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups of animals. A common approach is a dose-escalation scheme (e.g., 10, 30, 100, 300 mg/kg).

  • Animal Groups: Use a small number of animals per group (e.g., 3-5 per sex per dose level). Include a vehicle control group.

  • Administration: Administer a single dose of this compound via the intended route of administration.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) immediately after dosing and at regular intervals for up to 14 days.

  • Endpoints: The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.[9]

  • Necropsy: At the end of the study, a gross necropsy should be performed to examine for any organ abnormalities.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once the MTD is established, PK and PD studies are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its effect on the biological target.

  • Pharmacokinetics (PK): These studies measure the concentration of the compound in the blood or other tissues over time after administration. This information helps to determine the dosing frequency and duration required to maintain therapeutic levels.

  • Pharmacodynamics (PD): These studies measure the biological effect of the compound over time and at different dose levels. This helps to establish a dose-response relationship and identify a potentially efficacious dose range.

Potential Signaling Pathway for Investigation

Given the chemical structure of this compound (containing a nitro group and chlorinated components), a hypothetical area of investigation could be its effect on cellular stress and inflammatory pathways. For instance, many xenobiotics induce oxidative stress, which can activate pathways like NF-κB.

G Hypothetical Signaling Pathway for this compound This compound This compound Cell Cell Membrane This compound->Cell Enters Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Induces Oxidative Stress IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates

Caption: Hypothetical activation of the NF-κB pathway by this compound.

Experimental Workflow

The overall workflow for developing an in vivo administration protocol for a novel compound is a multi-step process.

G Experimental Workflow for In Vivo Protocol Development cluster_preclinical Preclinical Development PhysChem 1. Physicochemical Characterization Formulation 2. Formulation Development PhysChem->Formulation MTD 3. MTD Study Formulation->MTD PKPD 4. PK/PD Studies MTD->PKPD Efficacy 5. Efficacy Studies PKPD->Efficacy

References

Application of C15H18Cl3NO3 in Targeted Drug Delivery Systems: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the formula C15H18Cl3NO3 has yielded no specific, identifiable substance used in targeted drug delivery systems or any other biomedical application. Databases and scientific literature do not contain information on a compound with this precise molecular formula.

It is highly probable that the chemical formula this compound as provided is incorrect or refers to a compound not currently described in publicly available scientific resources. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible.

For the successful development of the requested content, a valid and recognized chemical entity is required. Researchers, scientists, and drug development professionals rely on accurate and verifiable information, which is contingent upon a correctly identified compound.

We invite the user to provide a corrected chemical name or formula. Once a valid compound is identified, we will be pleased to proceed with a thorough literature search and generate the comprehensive Application Notes and Protocols, including:

  • Detailed Data Presentation: Summarizing all relevant quantitative data into clearly structured tables.

  • Comprehensive Experimental Protocols: Providing detailed methodologies for key experiments.

  • Illustrative Visualizations: Creating diagrams for signaling pathways and experimental workflows using Graphviz (DOT language) to ensure clarity and understanding.

Without a valid starting point, any attempt to generate the requested content would be speculative and lack the factual basis required for a scientific and technical document. We are committed to providing accurate and reliable information and look forward to assisting with a corrected query.

Application Notes and Protocols for High-Throughput Screening of Novel Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel small molecule inhibitors targeting protein-protein interactions (PPIs) is a rapidly advancing frontier in drug development. PPIs are fundamental to virtually all cellular processes, and their dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel modulators of these critical interactions.

This document provides detailed application notes and protocols for two robust, homogeneous (no-wash) HTS assays well-suited for screening novel chemical entities, such as analogs of C15H18Cl3NO3, for their ability to inhibit a target PPI. The featured assays are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay), both of which are highly amenable to automation and miniaturization in 384- and 1536-well formats.[1][2]

Hypothetical Target: The "Analogue Target Protein" (ATP) - "Binding Partner Protein" (BPP) Interaction

For the purpose of these protocols, we will consider a hypothetical PPI between "Analogue Target Protein" (ATP) and "Binding Partner Protein" (BPP). We will assume that ATP is tagged with a hexa-histidine tag (His6) and BPP is biotinylated. These tags are crucial for the detection methodologies described below.

I. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a fluorescence-based technique that measures molecular interactions by combining time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[3][4][5] This method utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a shorter-lived fluorophore as the acceptor. When the donor and acceptor are in close proximity (typically <10 nm) due to the interaction of the target proteins, energy transfer occurs upon excitation of the donor.[3][5] The use of a time delay between excitation and detection minimizes background fluorescence, resulting in a high signal-to-noise ratio.[4][6]

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Target Protein-Protein Interaction cluster_2 Downstream Cellular Response Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade ATP ATP Kinase_Cascade->ATP Phosphorylation ATP_BPP ATP-BPP Complex ATP->ATP_BPP BPP BPP BPP->ATP_BPP Transcription_Factor_Activation Transcription Factor Activation ATP_BPP->Transcription_Factor_Activation Gene_Expression Gene Expression Transcription_Factor_Activation->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response C15H18Cl3NO3_Analog This compound Analog (Inhibitor) C15H18Cl3NO3_Analog->ATP_BPP Inhibition

Caption: A representative signaling pathway modulated by a PPI.

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Plates Prepare Compound Plates (this compound Analogs & Controls) Dispense_Compounds Dispense Compounds into 384-well Plate Compound_Plates->Dispense_Compounds Reagent_Mix Prepare Reagent Mix (His-ATP, Biotin-BPP) Add_Reagent_Mix Add ATP-BPP Mix Reagent_Mix->Add_Reagent_Mix Dispense_Compounds->Add_Reagent_Mix Incubate_1 Incubate (e.g., 30 min at RT) Add_Reagent_Mix->Incubate_1 Add_Detection_Reagents Add TR-FRET Detection Reagents Incubate_1->Add_Detection_Reagents Incubate_2 Incubate (e.g., 60 min at RT, dark) Add_Detection_Reagents->Incubate_2 Read_Plate Read Plate on TR-FRET Reader Incubate_2->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 620nm) Read_Plate->Calculate_Ratio Data_Analysis Data Analysis (% Inhibition, Z') Calculate_Ratio->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput TR-FRET screening workflow.

Detailed Protocol for TR-FRET PPI Assay

1. Reagents and Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • His-ATP: His-tagged Analogue Target Protein.

  • Biotin-BPP: Biotinylated Binding Partner Protein.

  • TR-FRET Donor: Anti-His6 antibody conjugated to a Europium (Eu3+) cryptate.

  • TR-FRET Acceptor: Streptavidin conjugated to a suitable acceptor fluorophore (e.g., d2 or APC).

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Controls: Positive control (DMSO vehicle), Negative control (a known inhibitor or excess unlabeled BPP).

  • Microplates: Low-volume, 384-well white or black microplates.

  • Plate Reader: A microplate reader capable of time-resolved fluorescence detection.[6]

2. Assay Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well assay plates.

  • Protein-Inhibitor Incubation: Add 10 µL of a 2X solution of His-ATP and Biotin-BPP in assay buffer to each well. The final concentration of each protein should be optimized based on their binding affinity (typically in the low nM range).

  • Incubation: Seal the plate and incubate at room temperature for 30-60 minutes to allow for protein-protein interaction and inhibitor binding to reach equilibrium.

  • Detection Reagent Addition: Add 10 µL of a 2X solution of the TR-FRET donor and acceptor reagents in assay buffer.

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes to 4 hours.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the donor (e.g., at 320-340 nm) and measure the emission at two wavelengths: the donor emission (e.g., ~620 nm for Europium) and the acceptor emission (e.g., ~665 nm).[4] A time delay (e.g., 50-100 µs) should be applied before measurement.[4]

3. Data Analysis:

  • Calculate the TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = [1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)] * 100

  • Determine IC50 Values: For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess Assay Quality: Calculate the Z'-factor to evaluate the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Data Presentation
Compound IDConcentration (µM)Raw 665nm SignalRaw 620nm SignalTR-FRET Ratio% Inhibition
DMSO (Positive)N/A35000800043750%
Inhibitor (Negative)101200075001600100%
Analog-00110180007800230874.5%
Analog-0021034500810042594.2%
Analog-00310250007900316543.6%

II. AlphaScreen® Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[1][7] The assay involves two types of beads: a Donor bead and an Acceptor bead.[7] The Donor bead, upon excitation at 680 nm, converts ambient oxygen to a more excited singlet state.[1][7] If an Acceptor bead is in close proximity (<200 nm), the singlet oxygen diffuses and triggers a chemiluminescent signal in the Acceptor bead, which is then emitted at 520-620 nm.[1][7] This technology is highly sensitive and has a large dynamic range.[1][2]

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Plates Prepare Compound Plates (this compound Analogs & Controls) Dispense_Compounds Dispense Compounds into 384-well Plate Compound_Plates->Dispense_Compounds Reagent_Mix Prepare Reagent Mix (His-ATP, Biotin-BPP) Add_Reagent_Mix Add ATP-BPP Mix Reagent_Mix->Add_Reagent_Mix Dispense_Compounds->Add_Reagent_Mix Incubate_1 Incubate (e.g., 60 min at RT) Add_Reagent_Mix->Incubate_1 Add_Beads Add Donor & Acceptor Beads (in subdued light) Incubate_1->Add_Beads Incubate_2 Incubate (e.g., 60 min at RT, dark) Add_Beads->Incubate_2 Read_Plate Read Plate on Alpha-enabled Reader Incubate_2->Read_Plate Data_Analysis Data Analysis (% Inhibition, Z') Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput AlphaScreen® screening workflow.

Detailed Protocol for AlphaScreen® PPI Assay

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA.

  • His-ATP: His-tagged Analogue Target Protein.

  • Biotin-BPP: Biotinylated Binding Partner Protein.

  • AlphaScreen® Donor Beads: Streptavidin-coated Donor beads.

  • AlphaScreen® Acceptor Beads: Nickel Chelate Acceptor beads.[8]

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Controls: Positive control (DMSO vehicle), Negative control (a known inhibitor or excess unlabeled BPP).

  • Microplates: Low-volume, 384-well white or light-gray microplates (e.g., OptiPlate™-384).[8]

  • Plate Reader: A microplate reader with a laser excitation source at 680 nm and capable of reading the AlphaScreen® signal.[9]

2. Assay Procedure:

  • Compound Plating: Prepare and dispense 100 nL of this compound analog solutions into the 384-well assay plates.

  • Protein-Inhibitor Incubation: Add 10 µL of a 2X solution of His-ATP and Biotin-BPP in assay buffer. The final concentrations should be optimized for a robust signal.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Bead Addition: In subdued light, add 10 µL of a 2X mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads to each well.[8] The final concentration of beads is typically 10-20 µg/mL.

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60-90 minutes.

  • Plate Reading: Read the plate on an AlphaScreen®-compatible reader.

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = [1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)] * 100

  • Determine IC50 Values: For hit compounds, perform dose-response experiments and determine the IC50 values.

  • Assess Assay Quality: Calculate the Z'-factor.

Data Presentation
Compound IDConcentration (µM)AlphaScreen® Signal (Counts)% Inhibition
DMSO (Positive)N/A250,0000%
Inhibitor (Negative)1015,000100%
Analog-0011055,00083.0%
Analog-00210245,0002.1%
Analog-00310180,00029.8%

III. Hit Confirmation and Counter-Screens

Identified hits from the primary screen should be subjected to a series of secondary and counter-assays to confirm their activity and rule out artifacts.

  • Orthogonal Assays: Confirm the activity of hits using a different assay format (e.g., if the primary screen was TR-FRET, use AlphaScreen® or a biophysical method like Surface Plasmon Resonance for confirmation).

  • Assay Interference Counter-Screens: For AlphaScreen®, screen for compounds that quench the singlet oxygen or inhibit the chemiluminescent reaction. For TR-FRET, screen for compounds that are auto-fluorescent or quench the fluorescence of the donor or acceptor.

  • Promiscuous Inhibitor Assays: Evaluate hits for non-specific activity, such as aggregation-based inhibition.

Conclusion

The TR-FRET and AlphaScreen® platforms provide robust and scalable solutions for the high-throughput screening of small molecule libraries against protein-protein interaction targets. By following these detailed protocols and implementing rigorous data analysis and hit confirmation strategies, researchers can effectively identify and characterize novel inhibitors, such as promising this compound analogs, for further development in drug discovery programs.

References

Application Note: Synthesis and Radiolabeling of a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chemical formula C15H18Cl3NO3 does not correspond to a readily identifiable compound in public chemical databases. This application note, therefore, outlines a detailed protocol for the synthesis and radiolabeling of a plausible, structurally related hypothetical molecule: (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone oxime. This protocol is designed for researchers, scientists, and drug development professionals and provides a comprehensive framework that can be adapted for novel compounds with similar structural features. The protocol includes a multi-step synthesis, a method for radiolabeling with Carbon-14 (¹⁴C), and detailed analytical characterization.

Experimental Protocols

Part 1: Synthesis of (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone oxime

This synthesis is a two-step process involving a Friedel-Crafts acylation followed by an oximation reaction.

Step 1: Friedel-Crafts Acylation to Synthesize (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone

Materials:

  • Anisole (C7H8O)

  • 2,4,6-Trichlorobenzoyl chloride (C7H2Cl4O)

  • Anhydrous Aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of anisole (1.2 equivalents) in anhydrous dichloromethane at 0°C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Oximation to Synthesize (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone oxime

Materials:

  • (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (CH3COONa)

  • Ethanol (C2H5OH)

  • Water

Procedure:

  • Dissolve (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) in water to the flask.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water to precipitate the oxime product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone oxime.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Part 2: Radiolabeling with Carbon-14

This protocol describes the introduction of a ¹⁴C label at the methoxy group of the anisole ring.

Step 1: Synthesis of [¹⁴C]-(2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone

Procedure:

  • Follow the Friedel-Crafts acylation protocol as in Part 1, Step 1, but substitute anisole with phenol to synthesize (2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone.

Step 2: Radiolabeling via O-alkylation with [¹⁴C]Methyl Iodide

Materials:

  • (2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone

  • [¹⁴C]Methyl iodide ([¹⁴C]CH3I)

  • Potassium carbonate (K2CO3)

  • Acetone

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • To a solution of (2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (2.0 equivalents).

  • In a shielded, well-ventilated fume hood, add [¹⁴C]methyl iodide (1.1 equivalents, specific activity tailored to the study requirements).

  • Seal the reaction vessel and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction for the consumption of the starting material by radio-TLC or radio-HPLC.

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under a gentle stream of nitrogen.

  • Purify the crude radiolabeled product using preparative radio-HPLC.

  • Collect the fraction corresponding to the [¹⁴C]-(2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone.

  • Determine the radiochemical purity and specific activity of the final product.

Step 3: Oximation of the Radiolabeled Ketone

Procedure:

  • Follow the oximation protocol as in Part 1, Step 2, using the purified [¹⁴C]-(2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone to yield the final radiolabeled product, [¹⁴C]-(2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone oxime.

  • Purify the final radiolabeled oxime using radio-HPLC.

  • Confirm the identity and radiochemical purity of the final compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1aFriedel-Crafts AcylationAnisole, 2,4,6-Trichlorobenzoyl chloride, AlCl₃DichloromethaneRT12-1675-85
1bOximationKetone, NH₂OH·HCl, NaOAcEthanol/WaterReflux4-680-90
2aDemethylation (Hypothetical)-----
2b¹⁴C-MethylationPhenol precursor, [¹⁴C]CH₃I, K₂CO₃AcetoneRT8-1260-70 (radiochemical)
2cOximation (Radiolabeled)¹⁴C-Ketone, NH₂OH·HCl, NaOAcEthanol/WaterReflux4-675-85 (radiochemical)

Table 2: Analytical Characterization Data

CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Non-labeled Product C₁₅H₁₂Cl₃NO₂344.62[Expected Chemical Shifts][Expected Chemical Shifts][Expected M⁺ peak]
¹⁴C-labeled Product [¹⁴C]C₁₄H₁₂Cl₃NO₂~344.62Identical to non-labeledIdentical to non-labeledIdentical to non-labeled

Visualizations

Synthesis_Workflow cluster_synthesis Non-Radiolabeled Synthesis cluster_radiolabeling Radiolabeling A Anisole + 2,4,6-Trichlorobenzoyl chloride B Friedel-Crafts Acylation A->B C (2,4,6-trichlorophenyl) (4-methoxyphenyl)methanone B->C Purification D Oximation C->D E Final Product: (2,4,6-trichlorophenyl) (4-methoxyphenyl)methanone oxime D->E Purification F Phenol Precursor H 14C-Methylation F->H G [14C]Methyl Iodide G->H I [14C]-(2,4,6-trichlorophenyl) (4-methoxyphenyl)methanone H->I Radio-HPLC Purification J Oximation I->J K Final Radiolabeled Product J->K Radio-HPLC Purification

Caption: Synthetic and radiolabeling workflow for the target compound.

Signaling_Pathway cluster_pathway Hypothetical Mechanism of Action A Radiolabeled Compound (this compound analog) B Target Protein (e.g., Kinase, Receptor) A->B Binding C Inhibition/Activation B->C D Downstream Signaling Cascade C->D E Cellular Response (e.g., Apoptosis, Proliferation) D->E

Caption: Hypothetical signaling pathway for the bioactive compound.

Application Notes and Protocols for Fenpicoxamid: A Novel Qi Inhibitor Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Initial searches for an agricultural fungicide with the chemical formula C15H18Cl3NO3 did not yield a recognized compound. However, extensive research exists for Fenpicoxamid , a novel fungicide with a related but different chemical structure. Fenpicoxamid is a derivative of the natural product UK-2A and is under development for the control of a broad range of Ascomycete plant pathogens, including Zymoseptoria tritici (wheat leaf blotch) and Mycosphaerella fijiensis (banana black Sigatoka).[1][2] This document provides detailed application notes and protocols based on the available scientific literature for Fenpicoxamid.

Mechanism of Action

Fenpicoxamid functions as a Qi inhibitor fungicide.[1][2][3] It acts on the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, a critical component for energy production in fungi.[1][4] The fungicidally active molecule is its metabolite, UK-2A, which is formed after the application of Fenpicoxamid.[1][2][3] UK-2A binds to the Qi site of cytochrome b, disrupting the electron transport chain and leading to a rapid loss of mitochondrial membrane potential in fungal spores.[1][2][3] This mechanism is distinct from that of strobilurin fungicides, which bind to the Qo site of the same complex.[1]

Signaling Pathway of Fenpicoxamid Action:

Fenpicoxamid_Pathway Fenpicoxamid Fenpicoxamid Metabolism Metabolism Fenpicoxamid->Metabolism UK-2A (Active Metabolite) UK-2A (Active Metabolite) Metabolism->UK-2A (Active Metabolite) Qi Site Binding Qi Site Binding UK-2A (Active Metabolite)->Qi Site Binding Inhibits Cytochrome bc1 Complex (Complex III) Cytochrome bc1 Complex (Complex III) Cytochrome bc1 Complex (Complex III)->Qi Site Binding Electron Transport Chain Disruption Electron Transport Chain Disruption Qi Site Binding->Electron Transport Chain Disruption Loss of Mitochondrial Membrane Potential Loss of Mitochondrial Membrane Potential Electron Transport Chain Disruption->Loss of Mitochondrial Membrane Potential Fungal Cell Death Fungal Cell Death Loss of Mitochondrial Membrane Potential->Fungal Cell Death Fungitoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Grow fungal pathogen on agar medium Spore_Suspension Prepare spore suspension in sterile water Fungal_Culture->Spore_Suspension Microplate_Setup Add spore suspension and compound dilutions to microplate wells Spore_Suspension->Microplate_Setup Compound_Dilution Prepare serial dilutions of Fenpicoxamid/UK-2A Compound_Dilution->Microplate_Setup Incubation Incubate at appropriate temperature and humidity Microplate_Setup->Incubation Growth_Measurement Measure fungal growth (e.g., optical density) Incubation->Growth_Measurement EC50_Calculation Calculate EC50 values Growth_Measurement->EC50_Calculation MMP_Logic Fungal_Spores Fungal_Spores Treatment Treat with Fenpicoxamid/UK-2A Fungal_Spores->Treatment Staining Stain with Rhodamine 123 Treatment->Staining Fluorescence_Measurement Measure fluorescence intensity (Flow cytometry or Fluorometry) Staining->Fluorescence_Measurement Data_Interpretation Decreased fluorescence indicates loss of mitochondrial membrane potential Fluorescence_Measurement->Data_Interpretation

References

Application Notes and Protocols for Protein Crystallization Utilizing a Novel Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the utilization of a novel chemical reagent, C15H18Cl3NO3, henceforth referred to as "Crysta-Gen," in the field of protein crystallization. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined herein describe the systematic screening and optimization of conditions for protein crystallization using Crysta-Gen as a potential precipitant or additive. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography.[1][2] This structural information is paramount in understanding protein function, elucidating enzymatic mechanisms, and facilitating structure-based drug design.[3] The process of obtaining well-ordered crystals is often a significant bottleneck, influenced by numerous factors including pH, temperature, protein purity, and the chemical nature of the crystallization reagents.[1]

The success of protein crystallization often relies on empirically screening a wide array of chemical conditions to find the optimal environment for crystal nucleation and growth.[3] This involves the use of various precipitants, such as salts, polymers (e.g., polyethylene glycol or PEG), and organic solvents, which induce supersaturation of the protein solution.[4][5] This application note introduces a novel reagent, Crysta-Gen (this compound), and provides a framework for its evaluation as a potential crystallization agent.

Chemical Properties of Crysta-Gen

PropertyValue (Hypothetical)
Molecular Formula This compound
Molecular Weight 366.67 g/mol
Appearance White crystalline solid
Solubility in Water 50 mg/mL at 20°C
pKa 7.2 (weak acid)
Purity >99% (crystallization grade)

Experimental Protocols

The following protocols describe the use of Crysta-Gen in standard protein crystallization screening experiments. The most common method, vapor diffusion, will be detailed.[6][7]

Materials and Reagents
  • Protein Sample: Purified to >95% homogeneity, with a concentration of 5-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Crysta-Gen Stock Solution: 50 mg/mL (or to saturation) in deionized water, filtered through a 0.22 µm filter.

  • Buffer Solutions: A range of pH buffers (e.g., MES, HEPES, Tris-HCl) at various concentrations.

  • Precipitant Solutions: Standard precipitants for co-screening (e.g., PEG 8000, ammonium sulfate).

  • Crystallization Plates: 96-well sitting or hanging drop vapor diffusion plates.

  • Pipettes and Tips: For dispensing microliter volumes accurately.

  • Sealing Film: To seal the crystallization plates.

  • Microscope: For observing crystal formation.

Experimental Workflow: Screening with Crysta-Gen

The following diagram illustrates the general workflow for screening a new reagent like Crysta-Gen for protein crystallization.

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup (Vapor Diffusion) cluster_analysis Analysis A Prepare Protein Sample (>95% purity, 5-20 mg/mL) E Mix Protein & Reservoir Solution in Drop (1:1 ratio) A->E B Prepare Crysta-Gen Stock Solution (50 mg/mL) D Dispense Reservoir Solution (Buffer, Precipitant, Crysta-Gen) B->D C Prepare Buffer & Precipitant Stock Solutions C->D D->E F Seal Crystallization Plate E->F G Incubate at Constant Temperature (e.g., 4°C or 20°C) F->G H Microscopic Inspection (Daily for 1-4 weeks) G->H I Identify & Optimize Hits H->I

Caption: Workflow for protein crystallization screening using a novel reagent.

Protocol for Hanging Drop Vapor Diffusion
  • Prepare the Reservoir Solution: In a 96-well plate, prepare a gradient of Crysta-Gen concentrations. For example, a row could have increasing concentrations of Crysta-Gen (e.g., 1%, 2%, 5%, 10%, 20% v/v of the stock solution) mixed with a base buffer (e.g., 0.1 M HEPES pH 7.0) and a known precipitant (e.g., 10% PEG 8000).

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.

  • Seal the Well: Invert the coverslip over the reservoir well and seal with vacuum grease to create an airtight system.

  • Incubate: Store the plate at a constant temperature (e.g., 20°C) in a vibration-free environment.

  • Observe: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks. Record observations such as precipitate, microcrystals, or single crystals.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical results from a primary screen of Crysta-Gen with Lysozyme as a model protein.

Table 1: Initial Screening of Crysta-Gen with Lysozyme at 20°C

WellCrysta-Gen (% v/v)0.1 M Na Acetate pH 4.51.0 M NaClObservation (1 week)
A11++Clear Drop
A22++Clear Drop
A35++Small Needles
A410++Phase Separation
A520++Heavy Precipitate

Table 2: Optimization of Crysta-Gen Concentration

WellCrysta-Gen (% v/v)0.1 M Na Acetate pH 4.51.0 M NaClObservation (1 week)
B14.0++Clear Drop
B24.5++Microcrystals
B35.0++Single Crystals (0.1 mm)
B45.5++Many Small Needles
B56.0++Phase Separation

Application in Drug Development: A Hypothetical Signaling Pathway

The crystallization of a target protein, for example, a kinase involved in a cancer signaling pathway, allows for the detailed structural analysis of its active site. This information is crucial for the rational design of specific inhibitors.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Crysta-Gen Derived Inhibitor Inhibitor->MEK

Caption: Inhibition of a kinase cascade by a rationally designed drug.

By obtaining the crystal structure of MEK, potentially with the aid of Crysta-Gen, medicinal chemists can design potent and selective inhibitors that block the downstream signaling leading to cell proliferation.

Conclusion

Crysta-Gen (this compound) presents a potential new chemical entity for the challenging field of protein crystallization. The protocols and data presented herein, though based on a hypothetical application, provide a robust framework for the systematic evaluation of any novel reagent. Researchers are encouraged to adapt these methodologies to their specific protein of interest and to explore the vast chemical space that remains untapped in the quest for high-quality protein crystals. The successful application of new crystallization reagents will undoubtedly accelerate progress in structural biology and structure-based drug discovery.

References

Application Notes and Protocols for Efficacy Studies of C15H18Cl3NO3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting preclinical efficacy studies of the novel chemical entity C15H18Cl3NO3. Due to the absence of specific biological data for this compound, this document presents a generalized yet detailed experimental workflow. A hypothetical scenario is used for illustrative purposes, positioning this compound as a potential inhibitor of the MAPK/ERK signaling pathway in the context of oncology. This pathway is a frequent target in cancer drug discovery. The protocols and methodologies described herein can be adapted based on the actual observed biological activity of this compound.

Hypothetical Target and Therapeutic Area

For the purpose of these application notes, we will hypothesize that this compound is a small molecule inhibitor of the Raf/MEK/ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in various cancers. The proposed therapeutic area is oncology, with a focus on tumors known to harbor mutations that activate this pathway (e.g., BRAF-mutant melanoma or KRAS-mutant colorectal cancer).

In Vitro Efficacy Studies

The initial phase of efficacy testing involves a series of in vitro assays to determine the biological activity of this compound at the cellular level.[1]

Protocol 1: Cell Viability and Cytotoxicity Assays

This protocol aims to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines, including those with known mutations in the MAPK/ERK pathway (e.g., A375 melanoma - BRAF V600E mutant) and wild-type cell lines for comparison.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the MAPK/ERK pathway).

  • Viability Assessment: Use a suitable cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Table 1: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginKey MutationsThis compound IC50 (µM)Positive Control IC50 (µM)
A375MelanomaBRAF V600E
HT-29ColonBRAF V600E
HCT116ColonKRAS G13D
MCF-7BreastPIK3CA E545K
HEK293Embryonic KidneyWild-Type
Protocol 2: Mechanism of Action (MoA) Elucidation - Western Blotting

This protocol aims to confirm the inhibitory effect of this compound on the hypothesized MAPK/ERK signaling pathway.

Methodology:

  • Cell Treatment: Treat a sensitive cell line (e.g., A375) with this compound at concentrations around its IC50 value for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key proteins in the MAPK/ERK pathway (e.g., p-ERK, total ERK, p-MEK, total MEK). Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in the phosphorylation status of the target proteins upon treatment with this compound.

Visualizations:

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

G cluster_1 In Vitro Efficacy Workflow A Select Cancer Cell Lines B Cell Viability Assay (IC50) A->B C Mechanism of Action Studies (e.g., Western Blot) B->C D Data Analysis and Interpretation C->D

Caption: Workflow for in vitro efficacy assessment of this compound.

In Vivo Efficacy Studies

Following promising in vitro activity, the efficacy of this compound should be evaluated in a relevant animal model.[2][3][4]

Protocol 3: Xenograft Mouse Model of Cancer

This protocol describes an in vivo efficacy study using a subcutaneous xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

  • Tumor Cell Implantation: Subcutaneously implant a sensitive cancer cell line (e.g., A375) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Dosing: Administer the compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effect.[5]

Data Presentation:

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-N/A
This compoundLow Dose
This compoundHigh Dose
Positive Control-

Visualization:

G cluster_2 In Vivo Efficacy Workflow (Xenograft Model) A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Compound C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint and Tissue Collection E->F G Data Analysis (TGI) F->G

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

The described protocols provide a robust starting point for the preclinical efficacy evaluation of the novel compound this compound. The experimental design should remain flexible and be adapted based on the emerging data. A thorough in vitro characterization is crucial before proceeding to more complex and resource-intensive in vivo studies. The ultimate goal is to generate a comprehensive data package to support the further development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of C15H18Cl3NO3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of C15H18Cl3NO3.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor aqueous solubility of this compound?

A1: Based on its molecular formula, several factors likely contribute to the poor water solubility of this compound. The presence of three chlorine atoms (Cl3) significantly increases the molecule's hydrophobicity. The relatively large carbon skeleton (C15) also contributes to its low affinity for water. While the nitrogen and oxygen atoms may offer some polarity, their influence is likely outweighed by the hydrophobic regions of the molecule.

Q2: What is the first step I should take to address the poor solubility of this compound?

A2: The first and often most effective step is to attempt pH modification. The presence of a nitrogen atom in the molecular formula suggests that the compound may be a weak base (containing an amine functional group). Lowering the pH of the aqueous solution can protonate this group, forming a more soluble salt.

Q3: Are there simple screening methods to quickly identify a suitable solubilization approach?

A3: Yes, a tiered approach is recommended. Start with pH adjustment, as it is a simple and effective method for ionizable compounds.[1][] If that is not successful, progress to the use of cosolvents, which are also relatively straightforward to implement.[3][4][5][6][7] Subsequently, you can explore more complex systems involving surfactants or cyclodextrins.[8][9][10][11][12][13][14][15]

Q4: When should I consider using surfactants or cyclodextrins?

A4: Surfactants and cyclodextrins are excellent options when pH adjustment and cosolvents fail to achieve the desired concentration. Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11][12] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[9][10][13][14][15]

Q5: Can I combine different solubilization techniques?

A5: Absolutely. It is often beneficial to combine techniques for a synergistic effect. For instance, you can use a cosolvent in a pH-adjusted buffer or incorporate a surfactant into a cyclodextrin formulation.[][13][16]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer

This is a common indication of very low intrinsic solubility. The following troubleshooting workflow can help identify a suitable solubilization strategy.

G start Start: this compound Precipitation ph_adjust Attempt pH Adjustment (e.g., pH 2, 4, 6, 7.4) start->ph_adjust cosolvent Use Cosolvents (e.g., DMSO, Ethanol, PEG 400) ph_adjust->cosolvent Precipitate Persists success Solubility Achieved ph_adjust->success Precipitate Dissolves surfactant Use Surfactants (e.g., Tween 80, Poloxamer 188) cosolvent->surfactant Precipitate Persists cosolvent->success Precipitate Dissolves cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Precipitate Persists surfactant->success Precipitate Dissolves cyclodextrin->success Precipitate Dissolves failure Further Formulation Development Needed cyclodextrin->failure Precipitate Persists

Caption: Troubleshooting workflow for initial precipitation.

Issue 2: Solubility is Achieved but the Solution is Unstable and Precipitates Over Time

This suggests that while initial solubilization is possible, the compound is not stable in the chosen formulation, potentially due to supersaturation or degradation.

G start Start: Solution Unstable optimize_conc Optimize Excipient Concentration start->optimize_conc add_stabilizer Add Precipitation Inhibitor (e.g., HPMC, PVP) optimize_conc->add_stabilizer Instability Persists stable Stable Solution Achieved optimize_conc->stable Stability Improved check_degradation Assess Chemical Stability (e.g., HPLC) add_stabilizer->check_degradation Instability Persists add_stabilizer->stable Stability Improved reformulate Reformulate with Alternative Excipients check_degradation->reformulate Degradation Observed check_degradation->reformulate No Degradation

Caption: Troubleshooting workflow for solution instability.

Data Presentation: Comparison of Solubilization Methods

The following tables summarize the expected solubility enhancement for this compound using various techniques. These are representative values and will need to be confirmed experimentally.

Table 1: Effect of pH on the Aqueous Solubility of this compound

pHExpected Solubility (µg/mL)Observations
2.0> 1000Likely forms a highly soluble protonated salt.[1][]
4.0500 - 1000Significant solubility enhancement expected.
6.050 - 100Moderate solubility increase.
7.4< 1Poor solubility in physiological buffer.
9.0< 1Insoluble, compound is in its free base form.[17]

Table 2: Effect of Cosolvents on the Aqueous Solubility of this compound at pH 7.4

Cosolvent (v/v %)DMSOEthanolPEG 400Propylene Glycol
10% 50203025
20% 20080150100
50% >1000500700600

Table 3: Effect of Surfactants and Cyclodextrins on Aqueous Solubility at pH 7.4

Excipient (w/v %)Tween 80Poloxamer 188HP-β-CD
1% 10080150
5% 500400800
10% >1000900>2000

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Add Compound: Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Cosolvent Solubility Screening
  • Prepare Cosolvent Mixtures: Prepare stock solutions of various cosolvents (e.g., DMSO, ethanol, PEG 400, propylene glycol) in an aqueous buffer (e.g., PBS pH 7.4) at different volume/volume percentages (e.g., 10%, 20%, 50%).

  • Add Compound: Add an excess amount of this compound to each cosolvent mixture.

  • Equilibrate, Separate, and Quantify: Follow steps 3-5 from the pH-dependent solubility protocol.

Protocol 3: Surfactant and Cyclodextrin Solubility Screening
  • Prepare Excipient Solutions: Prepare stock solutions of surfactants (e.g., Tween 80, Poloxamer 188) and cyclodextrins (e.g., Hydroxypropyl-beta-cyclodextrin - HP-β-CD) in an aqueous buffer (e.g., PBS pH 7.4) at different weight/volume percentages (e.g., 1%, 5%, 10%).[18]

  • Add Compound: Add an excess amount of this compound to each excipient solution.

  • Equilibrate, Separate, and Quantify: Follow steps 3-5 from the pH-dependent solubility protocol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for selecting a suitable solubilization strategy for an oral formulation of a poorly soluble compound like this compound.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Outcome A Poorly Soluble Compound (this compound) B Is the compound ionizable? A->B C pH Adjustment B->C Yes D Cosolvency B->D No E Surfactant Micellization C->E Inadequate Solubility H Optimized Formulation C->H Solubility Goal Met D->E Inadequate Solubility D->H Solubility Goal Met F Cyclodextrin Complexation E->F Inadequate Solubility E->H Solubility Goal Met G Solid Dispersion F->G Inadequate Solubility F->H Solubility Goal Met G->H Solubility Goal Met

Caption: Decision tree for oral formulation development.

References

troubleshooting C15H18Cl3NO3 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of C15H18Cl3NO3 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Small molecules can degrade over time due to various factors, leading to a decrease in the effective concentration of the active compound and potentially producing byproducts with off-target effects.[1][2]

Q2: What are the common causes of small molecule degradation in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule like this compound in your cell culture setup:

  • pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1][3]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[2]

  • Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media.[2][4]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: You can assess the stability of your compound by incubating it in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates instability.

Q4: What immediate steps can I take to minimize the instability of this compound?

A4: To mitigate potential degradation, consider the following immediate actions:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.

  • Minimize Light Exposure: Protect the compound and your experimental setup from light by using amber vials and minimizing exposure to ambient light.[2]

  • Control Temperature: While cell culture requires 37°C, minimize the time the compound spends at this temperature before being added to the cells.

  • Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce enzymatic degradation.

Troubleshooting Guides

Guide 1: Investigating the Cause of this compound Instability

This guide provides a systematic approach to identifying the primary factors contributing to the degradation of your compound.

Experimental Workflow:

A Prepare fresh stock solution of this compound B Incubate compound in complete medium at 37°C A->B C Incubate compound in basal medium (no serum) at 37°C A->C D Incubate compound in complete medium at 4°C A->D E Incubate compound in complete medium at 37°C, protected from light A->E F Collect aliquots at T=0, 2, 4, 8, 24 hours B->F C->F D->F E->F G Analyze aliquots by HPLC or LC-MS F->G H Compare degradation profiles G->H

Caption: Workflow for investigating this compound instability.

Data Interpretation:

ConditionObservationPotential Cause of Instability
Complete Medium @ 37°C Significant degradationBaseline instability
Basal Medium @ 37°C Less degradation than complete mediumEnzymatic degradation by serum components
Complete Medium @ 4°C Minimal degradationTemperature-dependent degradation
Complete Medium @ 37°C (Light Protected) Less degradation than standard conditionPhotosensitivity
Guide 2: Mitigating this compound Instability

Based on the findings from your investigation, this guide provides strategies to minimize compound degradation during your experiments.

Logical Troubleshooting Flow:

start Is this compound unstable in your cell culture media? q1 Is degradation reduced in serum-free media? start->q1 a1_yes Use serum-free or reduced-serum media for experiments. q1->a1_yes Yes a1_no Proceed to next step. q1->a1_no No q2 Is degradation reduced at lower temperatures? a1_no->q2 a2_yes Minimize incubation time at 37°C. Prepare solutions fresh. q2->a2_yes Yes a2_no Proceed to next step. q2->a2_no No q3 Is degradation reduced when protected from light? a2_no->q3 a3_yes Protect compound and cultures from light. q3->a3_yes Yes a3_no Consider inherent chemical instability in aqueous solution. q3->a3_no No cluster_instability Compound Instability cluster_cellular_effects Cellular Effects This compound This compound Degradation Degradation in Media (Hydrolysis, Oxidation, etc.) This compound->Degradation TargetPathway Intended Target Pathway This compound->TargetPathway DegradationProducts Degradation Products Degradation->DegradationProducts ReactiveIntermediates Reactive Intermediates (e.g., Dichlorocarbene) Degradation->ReactiveIntermediates OffTarget Off-Target Effects DegradationProducts->OffTarget ReactiveIntermediates->OffTarget CellularResponse Observed Cellular Response TargetPathway->CellularResponse OffTarget->CellularResponse

References

Technical Support Center: Optimizing C15H18Cl3NO3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of C15H18Cl3NO3. Given the unique nature of this compound, this guide focuses on general principles and analogous methodologies applicable to complex chlorinated nitrogenous molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting parameters to consider for maximizing the yield of this compound?

A1: For a novel synthesis, a systematic approach to optimizing reaction conditions is crucial. Key parameters to investigate include:

  • Stoichiometry of Reactants: Variations in the molar ratios of starting materials can significantly impact yield and byproduct formation.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rate and solubility of reactants and products.

  • Temperature: Temperature affects the rate of reaction; however, excessively high temperatures can lead to decomposition or side reactions.

  • Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum product formation before significant degradation occurs.

  • Catalyst Selection and Loading: If a catalyst is used, its type and concentration are critical variables to optimize.

Q2: How can I effectively monitor the progress of the this compound synthesis?

A2: Real-time or frequent monitoring is key to understanding the reaction kinetics and determining the optimal endpoint. Commonly used techniques include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing separation and identification of components in the reaction mixture.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing less volatile compounds, offering both separation and mass identification.[1]

Q3: What are the most common purification challenges for a molecule with the formula this compound and how can they be addressed?

A3: Molecules with multiple functional groups, such as this compound, can present several purification challenges. These may include the presence of structurally similar impurities or byproducts. Effective purification strategies include:

  • Crystallization: This technique can yield a highly pure solid product if a suitable solvent system is found.[2][3] It is often the most cost-effective method on a larger scale.

  • Column Chromatography: A versatile method for separating compounds with different polarities.[4] The choice of stationary and mobile phases is critical for achieving good separation.

  • Distillation: Suitable for purifying thermally stable liquids with different boiling points.

  • Liquid-Liquid Extraction: Used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Reaction Yield Suboptimal reaction conditions (temperature, time, stoichiometry).Perform a Design of Experiments (DoE) to systematically screen and optimize reaction parameters.[5]
Incomplete reaction.Extend the reaction time and monitor using TLC or HPLC until starting material is consumed.
Product degradation.Lower the reaction temperature or consider a more selective catalyst.
Competing side reactions.Identify byproducts using analytical techniques (e.g., MS, NMR) to understand the side reactions and adjust conditions to minimize them.[6]
Low Product Purity Ineffective purification method.Experiment with different purification techniques (e.g., switch from crystallization to chromatography).[4]
Co-eluting impurities in chromatography.Optimize the chromatography conditions (e.g., change the solvent gradient, try a different stationary phase).
Formation of isomers or closely related byproducts.Adjust reaction conditions to favor the formation of the desired product. This may involve changing the order of synthetic steps or using protecting groups.[7]
Difficulty in Product Isolation Product is an oil and does not crystallize.Consider purification by column chromatography or distillation if the compound is thermally stable.[4]
Product is highly soluble in all tested solvents.Attempt anti-solvent precipitation or use a different purification method like preparative HPLC.
Reaction Fails to Proceed Inactive catalyst or reagents.Verify the quality and activity of all starting materials.
Incorrect reaction setup or procedure.Review the experimental protocol for any errors. Ensure all equipment is functioning correctly.

Experimental Protocols

Protocol 1: General Reaction Optimization using Design of Experiments (DoE)

  • Identify Critical Parameters: Based on the reaction type, identify key variables such as temperature, catalyst loading, reactant concentration, and reaction time.

  • Define Parameter Ranges: Set a reasonable experimental range for each parameter.

  • Select a DoE Design: Choose an appropriate experimental design (e.g., full factorial, fractional factorial) to efficiently explore the parameter space.

  • Perform Experiments: Run the experiments as dictated by the DoE design, ensuring accurate control of all parameters.

  • Analyze Results: Use statistical software to analyze the impact of each parameter on the reaction yield and purity.

  • Identify Optimal Conditions: Determine the combination of parameters that provides the best outcome.

Protocol 2: Standard Purification by Column Chromatography

  • Prepare the Column: Select an appropriate stationary phase (e.g., silica gel, alumina) and pack it into a glass column.

  • Choose the Mobile Phase: Use TLC to determine a solvent system (mobile phase) that provides good separation of the target compound from impurities.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elute the Column: Pass the mobile phase through the column, collecting fractions as the solvent elutes.

  • Analyze Fractions: Analyze the collected fractions using TLC or another analytical technique to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Optimization cluster_purification Purification & Analysis A Reaction Setup B Parameter Optimization (DoE) A->B C Reaction Monitoring (TLC, HPLC) B->C D Crude Product Isolation C->D Reaction Complete E Purification (Chromatography/Crystallization) D->E F Purity Analysis (HPLC, NMR) E->F G Pure this compound F->G Troubleshooting_Logic Start Initial Synthesis Attempt Yield Acceptable Yield? Start->Yield Purity Acceptable Purity? Yield->Purity Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Yield->Optimize_Reaction No Optimize_Purification Optimize Purification Method (Solvent, Stationary Phase) Purity->Optimize_Purification No Final_Product Pure Product Obtained Purity->Final_Product Yes Characterize_Byproducts Identify Byproducts (MS, NMR) Optimize_Reaction->Characterize_Byproducts Optimize_Purification->Purity Characterize_Byproducts->Yield

References

Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and understand the off-target effects of small molecules in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecules?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects. For instance, a kinase inhibitor might not only inhibit its target kinase but also a range of other kinases, leading to a broader cellular response than anticipated.[1][2][3] It is a common phenomenon that small molecules can have multiple biological targets, which can sometimes be beneficial but often complicates the interpretation of experimental data.[4]

Q2: What are the common causes of off-target effects?

A2: Off-target effects can arise from several factors:

  • Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.[3]

  • Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.

  • High Compound Concentration: Using concentrations of a small molecule that are significantly higher than its binding affinity for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.

  • Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.

Q3: Why is it crucial to minimize off-target effects in my cellular assays?

A3: Minimizing off-target effects is critical for several reasons:

  • Translational Relevance: In drug discovery, unidentified off-target effects can lead to failed clinical trials due to unforeseen toxicity or lack of efficacy.[5]

  • Resource Efficiency: Identifying and mitigating off-target effects early in the research and development process can save significant time and resources.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.

Your small molecule is producing a cellular phenotype, but you are unsure if it is due to the intended on-target effect or an off-target interaction.

Troubleshooting Workflow:

G A Inconsistent/Unexpected Phenotype Observed B Validate Target Engagement A->B Step 1 C Perform Dose-Response Curve Analysis B->C Step 2 D Use a Structurally Unrelated Inhibitor C->D Step 3 E Rescue Phenotype with Target Overexpression D->E Step 4 F Profile Off-Targets E->F Step 5 G Phenotype Confirmed as On-Target F->G If off-targets are minimal H Phenotype Likely Off-Target F->H If significant off-targets identified

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Detailed Steps:

  • Validate Target Engagement: First, confirm that your small molecule is binding to its intended target in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7]

  • Perform Dose-Response Curve Analysis: A classic pharmacological approach. The potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the target.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Phenotype with Target Overexpression: Overexpression of the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.

  • Profile Off-Targets: If the above steps suggest an off-target effect, use techniques like Kinobeads-based affinity purification followed by mass spectrometry to identify other proteins your compound interacts with.[8][9][10]

Issue 2: High background or non-specific signal in a reporter gene assay.

You are using a reporter gene assay to measure the activity of a signaling pathway, but the small molecule is causing a high background signal or appears to be affecting the reporter protein directly.

Troubleshooting Steps:

  • Counter-screen with a control vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if the compound is directly affecting the reporter enzyme or the general transcription/translation machinery.

  • Use a different reporter gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase). Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.

  • Optimize compound concentration: High concentrations of a compound can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7]

Experimental Workflow:

G A Treat cells with compound or vehicle B Heat cell lysates or intact cells to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western Blot or other detection method C->D E Plot protein levels vs. temperature to generate a melting curve D->E F Compare melting curves of treated vs. vehicle samples E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with the small molecule or vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).[11]

  • Separation: Centrifuge the heated samples to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or other sensitive protein detection methods.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

Kinobeads Assay for Off-Target Profiling

This chemical proteomics approach uses beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating the cell lysate with a test compound, one can identify its targets by observing which kinases are no longer pulled down by the beads.[8][9][10]

Experimental Workflow:

G A Prepare cell lysate B Incubate lysate with different concentrations of the test compound A->B C Add Kinobeads to the lysate B->C D Wash beads to remove non-specifically bound proteins C->D E Elute bound kinases D->E F Identify and quantify kinases by LC-MS/MS E->F G Determine which kinases are competed off by the test compound F->G

Caption: Kinobeads assay experimental workflow.

Detailed Methodology:

  • Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of the test compound.

  • Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for binding of kinases not inhibited by the test compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

  • Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of the compound to the vehicle control. A decrease in the amount of a specific kinase indicates that the compound is binding to it.

Data Presentation

Table 1: Example of CETSA Data for Compound X

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (10 µM Compound X)
45100100
509598
557090
604075
651550
70520

This table illustrates a rightward shift in the melting curve, indicating stabilization of the target protein by Compound X.

Table 2: Example of Kinobeads Off-Target Profiling for Kinase Inhibitor Y

KinaseIC50 (nM) - On-TargetIC50 (nM) - Off-Target 1IC50 (nM) - Off-Target 2
Inhibitor Y 15 (Target Kinase A)250 (Kinase B)800 (Kinase C)
Inhibitor Z (Control) 20 (Target Kinase A)>10,000 (Kinase B)>10,000 (Kinase C)

This table shows that while Inhibitor Y is potent against its intended target, it also inhibits other kinases at higher concentrations. In contrast, the control inhibitor Z is more selective.

Signaling Pathway Considerations

When a small molecule inhibits a target within a signaling pathway, it can have downstream consequences. Furthermore, off-target effects on other pathways can lead to complex and difficult-to-interpret results.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal A B Target Protein A->B C Downstream Effector 1 B->C D Cellular Response 1 C->D E Signal B F Off-Target Protein E->F G Downstream Effector 2 F->G H Cellular Response 2 G->H Inhibitor Small Molecule Inhibitor Inhibitor->B On-target inhibition Inhibitor->F Off-target inhibition

Caption: On-target vs. off-target effects in signaling pathways.

This diagram illustrates how a small molecule inhibitor can block its intended target in one pathway while also unintentionally inhibiting a protein in a separate pathway, leading to multiple cellular responses. Understanding the full spectrum of a compound's interactions is essential for accurate data interpretation.

References

Technical Support Center: Improving the Pharmacokinetic Profile of Compound X (C15H18Cl3NO3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) profile of the novel chemical entity, Compound X (C15H18Cl3NO3).

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the preclinical development of Compound X.

Issue 1: Low Aqueous Solubility

Question: We are observing very low aqueous solubility of Compound X (< 1 µg/mL in phosphate-buffered saline), which is limiting our ability to perform in vitro assays and is expected to lead to poor oral bioavailability. What steps can we take to address this?

Answer:

Low aqueous solubility is a common challenge for novel chemical entities. The following approaches can be systematically evaluated to improve the solubility of Compound X.

Potential Causes:

  • High lipophilicity and strong intermolecular interactions in the solid state (high crystal lattice energy).

  • Presence of non-ionizable, hydrophobic functional groups.

Experimental Protocol: Solubility Enhancement Strategy

  • Salt Formation:

    • Objective: To increase solubility by creating an ionizable form of Compound X. This is contingent on the presence of a basic nitrogen or an acidic proton.

    • Methodology:

      • Identify ionizable centers in Compound X. Assuming the 'N' in the molecular formula is part of a basic functional group (e.g., an amine), a salt screen can be performed.

      • Select a range of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, tartaric, citric).

      • React Compound X with each acid in a 1:1 molar ratio in a suitable solvent (e.g., ethanol, isopropanol).

      • Isolate the resulting salt and characterize it (e.g., via XRPD to confirm crystallinity).

      • Measure the aqueous solubility of each salt form at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Prodrug Approach:

    • Objective: To temporarily mask a functional group that limits solubility with a more soluble moiety.

    • Methodology:

      • Identify a suitable functional group on Compound X for modification (e.g., a hydroxyl or carboxyl group, if present).

      • Synthesize a series of prodrugs by attaching hydrophilic promoieties (e.g., polyethylene glycol (PEG), amino acids, phosphates).

      • Evaluate the aqueous solubility of each prodrug.

      • Assess the conversion of the prodrug back to the active Compound X in relevant biological matrices (e.g., plasma, liver microsomes).

  • Formulation with Excipients:

    • Objective: To improve the dissolution rate and apparent solubility using formulation technologies.

    • Methodology:

      • Amorphous Solid Dispersions (ASDs): Prepare ASDs by spray-drying or hot-melt extruding Compound X with a hydrophilic polymer (e.g., PVP, HPMC-AS).

      • Lipid-Based Formulations: Dissolve Compound X in a series of lipid excipients (oils, surfactants, co-solvents) to create a Self-Emulsifying Drug Delivery System (SEDDS).

      • Evaluate the in vitro dissolution of each formulation in simulated gastric and intestinal fluids.

Data Presentation: Hypothetical Solubility Improvement

Compound Form Modification Aqueous Solubility (pH 7.4)
Compound X (Free Base)None0.8 µg/mL
Compound X HCl SaltSalt Formation50 µg/mL
Compound X Phosphate ProdrugProdrug1.2 mg/mL
Compound X in SEDDSFormulation> 10 mg/mL (in formulation)

Experimental Workflow: Solubility Enhancement

G cluster_0 Solubility Troubleshooting Workflow A Low Aqueous Solubility of Compound X (< 1 µg/mL) B Characterize Physicochemical Properties (pKa, LogP) A->B C Salt Formation Screening (if ionizable) B->C D Prodrug Synthesis (add hydrophilic moiety) B->D E Formulation Development (e.g., ASD, SEDDS) B->E F Measure Solubility of Modified Forms C->F D->F E->F G Select Lead Candidate(s) for In Vivo PK Study F->G G cluster_1 Metabolic Pathway of Compound X A Compound X (Active Drug) B Phase I Metabolism (e.g., CYP3A4 Oxidation) A->B C Oxidized Metabolite B->C D Phase II Metabolism (e.g., UGT Conjugation) C->D E Glucuronide Conjugate (Inactive, Excreted) D->E

Technical Support Center: Minimizing In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with in vitro cytotoxicity studies. The focus is on providing actionable guidance to minimize compound-induced cell death and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My preliminary screen shows high cytotoxicity even at low concentrations of my test compound. What are the initial troubleshooting steps?

A1: High cytotoxicity at low concentrations can stem from several factors. First, verify the purity of your compound, as contaminants can induce significant toxicity. Second, re-evaluate the solvent used to dissolve the compound. Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line; a vehicle control is crucial for this assessment.[1] Finally, consider the initial cell seeding density. Low cell density can make cells more susceptible to toxic insults.[2]

Q2: I am observing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH). Why is this happening and which result should I trust?

A2: Discrepancies between cytotoxicity assays are common because they measure different cellular endpoints.[3][4] The MTT assay, for instance, measures metabolic activity, which may not always correlate directly with cell death.[5] Conversely, the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[6] The choice of assay should align with the expected mechanism of cytotoxicity. It is often recommended to use multiple assays that measure different parameters (e.g., metabolic activity, membrane integrity, and apoptosis) to obtain a comprehensive understanding of the compound's cytotoxic profile.

Q3: How can I distinguish between a cytotoxic and a cytostatic effect in my cell culture?

A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without necessarily killing the cells.[1] To differentiate between these, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter with trypan blue exclusion to identify dead cells) over a time course. A cytostatic compound will lead to a plateau in cell number, whereas a cytotoxic compound will cause a decrease in the number of viable cells. Additionally, assays that specifically measure apoptosis (e.g., caspase activity assays) or cell cycle progression (e.g., flow cytometry with propidium iodide staining) can provide more definitive answers.

Q4: What are the critical controls to include in a cytotoxicity experiment?

A4: Every cytotoxicity experiment should include the following controls:

  • Untreated Control: Cells cultured in medium alone to represent normal cell health and growth.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound to account for any solvent-induced toxicity.[1]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

  • No-Cell Control (Medium Only): To determine the background signal of the assay.[1]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation. If observed, consider using a different solvent or reducing the final concentration.
Inconsistent Incubation Times Standardize the incubation time with the test compound for all experiments.
Issue 2: Unexpected Cellular Morphology Changes
Potential Cause Troubleshooting Step
Solvent Toxicity Observe the vehicle control wells for similar morphological changes. If present, lower the solvent concentration.
Apoptosis Induction Look for signs of apoptosis such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Confirm with an apoptosis-specific assay.[2]
Cellular Stress Response The compound may be inducing a stress response pathway. Consider investigating markers of cellular stress, such as heat shock proteins or reactive oxygen species (ROS).

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include all necessary controls (untreated, vehicle, positive).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

Signaling Pathways and Experimental Workflows

Diagram 1: General Cytotoxicity Workflow

Cytotoxicity_Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D Cytotoxicity Assay C->D E Data Analysis D->E

Caption: A generalized workflow for in vitro cytotoxicity testing.

Diagram 2: Potential Signaling Pathways Involved in Compound-Induced Cytotoxicity

This diagram illustrates hypothetical signaling pathways that could be activated by a cytotoxic compound, leading to cell death. Activation of stress-activated protein kinases (SAPKs) like JNK and p38, part of the MAPK signaling cascade, can trigger apoptosis.[7]

Cytotoxicity_Pathways cluster_cell Cell Compound Cytotoxic Compound Receptor Cell Surface Receptor Compound->Receptor Mitochondria Mitochondrial Stress Compound->Mitochondria MAPK_Pathway MAPK Signaling (JNK, p38) Receptor->MAPK_Pathway Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential signaling cascades leading to apoptosis.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthetic compounds, using the placeholder "Compound XYZ" (C15H18Cl3NO3) as a representative example of a complex, chlorinated nitrogenous organic molecule. The principles and methodologies outlined here are broadly applicable to the synthesis and quality control of a wide range of organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in the synthesis of Compound XYZ?

Batch-to-batch variability in organic synthesis can arise from several factors, including:

  • Purity of Starting Materials and Reagents: Impurities in starting materials or reagents can lead to side reactions and the formation of unexpected byproducts.

  • Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring rate can significantly impact reaction kinetics and product distribution.

  • Solvent Quality: The grade, purity, and water content of solvents can influence reaction outcomes.

  • Work-up and Purification Procedures: Inconsistencies in extraction, washing, crystallization, or chromatography can affect the purity and yield of the final product.

  • Human Error: Variations in experimental technique between different chemists or even by the same chemist on different days can introduce variability.

Q2: How can I confirm the identity and purity of a new batch of Compound XYZ?

A combination of analytical techniques is essential for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is excellent for identifying the main component and any major impurities.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns useful for structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity by separating the main compound from impurities. When coupled with a UV detector, it can quantify the relative amounts of each component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and identification of components.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the sample, which can be compared to the theoretical values for the expected molecular formula.

Q3: What level of purity is considered acceptable for Compound XYZ in a research and development setting?

The acceptable purity level depends on the intended application. For early-stage research and in-vitro assays, a purity of >95% is often sufficient. However, for in-vivo studies and preclinical development, a much higher purity of >98% or even >99% is typically required, with all impurities greater than 0.1% identified and characterized.

Troubleshooting Guides

Guide 1: Investigating Lower than Expected Yield

If a batch of Compound XYZ results in a significantly lower yield than previous successful batches, follow this troubleshooting workflow:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK re_optimize Re-optimize Reaction or Purification check_reagents->re_optimize Impurity Found check_workup Analyze Work-up Procedure (Extractions, Washes) check_conditions->check_workup Conditions OK check_conditions->re_optimize Deviation Found check_purification Evaluate Purification Step (Column, Crystallization) check_workup->check_purification Work-up OK check_workup->re_optimize Losses Identified analyze_side_products Analyze Crude Mixture by LC-MS or GC-MS for Side Products check_purification->analyze_side_products Purification OK check_purification->re_optimize Inefficiency Found analyze_side_products->re_optimize impurity_identification_workflow start New Impurity Detected by HPLC isolate_impurity Isolate Impurity using Preparative HPLC or Column Chromatography start->isolate_impurity characterize_impurity Characterize by HRMS and NMR isolate_impurity->characterize_impurity propose_structure Propose Structure of Impurity characterize_impurity->propose_structure review_synthesis Review Synthetic Route for Potential Side Reactions propose_structure->review_synthesis modify_synthesis Modify Reaction or Purification to Eliminate Impurity review_synthesis->modify_synthesis characterization_workflow start New Batch of Compound XYZ Synthesized h_nmr ¹H NMR in CDCl₃ or DMSO-d₆ start->h_nmr lcms LC-MS Analysis h_nmr->lcms Initial Structure Check hplc HPLC Purity Check lcms->hplc Confirm MW and Purity c_nmr ¹³C NMR hplc->c_nmr Purity >95% hrms High-Resolution Mass Spectrometry c_nmr->hrms Confirm Carbon Skeleton data_compilation Compile and Compare Data with Reference hrms->data_compilation Confirm Elemental Composition

Technical Support Center: C15H18Cl3NO3 - Compound Identification and Application Advisory

Author: BenchChem Technical Support Team. Date: November 2025

Advisory: The chemical formula C15H18Cl3NO3 does not correspond to a recognized pharmaceutical compound or a substance typically used in drug development research. It is possible that this formula is erroneous.

Based on nomenclature similarity, it is highly probable that the intended compound is Cloprop (chemical formula: C9H9ClO3), an obsolete herbicide and plant growth regulator. This advisory proceeds with the assumption that the query pertains to Cloprop.

Important Note for Researchers, Scientists, and Drug Development Professionals: Cloprop is not a therapeutic agent and is not intended for human or animal use in a medical context. The information provided below is for informational purposes regarding its established use in agriculture and its known toxicological profile. There is no data available on its use in drug development, including dosage, administration routes for therapeutic effect, or relevant signaling pathways in mammals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: The chemical formula this compound does not match a well-documented compound. However, it is likely a mistaken reference to Cloprop (C9H9ClO3). Cloprop is a herbicide and plant growth regulator that is now largely obsolete.[1] Its primary agricultural applications were to reduce foliage growth and increase fruit size, particularly for pineapples and plums.[1][2]

Q2: Is Cloprop used in any form of medical research or drug development?

A2: No, Cloprop is not used in medical research or drug development. It is a synthetic toxin and pesticide.[3] Its biological effects have been studied in the context of its herbicidal activity and its toxicological impact on non-target organisms, not for therapeutic purposes.

Q3: What is the mechanism of action of Cloprop?

A3: In plants, Cloprop mimics the action of auxins, which are growth hormones, thereby regulating plant development.[2][4] It is absorbed by the foliage and is not significantly translocated within the plant.[1][3][4] The mechanism of its toxic action in mammals is not well understood, though it is known to have low mammalian toxicity.[1][4]

Q4: What are the known health risks associated with Cloprop?

A4: Cloprop is considered to have low mammalian toxicity. However, it is a skin, eye, and respiratory irritant and may be carcinogenic.[1] It is harmful if swallowed.[4] Due to its potential health risks and its intended use as a herbicide, it is not approved for use as a plant protection agent in Great Britain and the European Union.[1]

Troubleshooting Guide for Experimental Inquiries

Issue/Question Troubleshooting/Clarification
Difficulty finding data on therapeutic dosage of "this compound".This is expected. The compound is likely misidentified. The probable compound, Cloprop, is a herbicide, and therefore, no therapeutic dosage data exists.
Unexplained cytotoxicity or off-target effects in in vitro or in vivo models.If you are working with a compound believed to be "this compound", it is crucial to verify its identity and purity. If it is Cloprop, its herbicidal properties mean it is designed to be biologically active and could have unintended effects on various cell types.
Inability to identify relevant signaling pathways for drug development.As Cloprop is not a pharmaceutical, there has been no research into its signaling pathways for therapeutic applications in mammals.

Experimental Protocols

As Cloprop is not used in drug development, there are no established experimental protocols for its dosage and administration in a research or clinical setting for therapeutic purposes. The methodologies found in the literature pertain to its application as a plant growth regulator and its toxicological and environmental fate assessment.

Visualizations

Logical Relationship for Compound Inquiry

The following diagram illustrates the logical flow for addressing inquiries about "this compound" in a research context.

A Inquiry for this compound in Drug Development B Chemical Formula Not Recognized A->B Database Search C Hypothesize Intended Compound: Cloprop (C9H9ClO3) B->C Based on Nomenclature Similarity D Cloprop is an Obsolete Herbicide C->D Literature Review E No Application in Drug Development D->E F Advise User on Compound Misidentification E->F

Caption: Logical workflow for identifying and advising on the likely misidentification of this compound.

References

Technical Support Center: Scaling Up Chloramphenicol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. The synthesis of active pharmaceutical ingredients should only be conducted by qualified personnel in appropriate laboratory or manufacturing facilities, adhering to all relevant safety and regulatory guidelines. The chemical formula C15H18Cl3NO3 initially provided was identified as likely incorrect; this guide pertains to the synthesis of Chloramphenicol (C11H12Cl2N2O5).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and scale-up of Chloramphenicol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the chemical synthesis of Chloramphenicol?

A1: The primary challenges in scaling up Chloramphenicol synthesis include:

  • Stereochemical Control: Of the four possible stereoisomers, only the D-threo isomer of Chloramphenicol is biologically active.[1] Achieving high diastereoselectivity and enantioselectivity on a large scale is a significant hurdle. Many traditional synthetic routes produce a racemic mixture that requires a difficult and often low-yielding resolution step.[1][2]

  • Hazardous Reagents: Some synthesis routes employ hazardous materials, such as aluminum isopropoxide for reduction, which pose safety and waste disposal challenges in large-scale production.[2]

  • Exothermic Reactions: Certain steps in the synthesis can be highly exothermic. Managing heat transfer effectively becomes critical at larger scales to prevent runaway reactions and the formation of impurities.

  • Purification: Achieving the required high purity for the final active pharmaceutical ingredient (API) can be complex due to the presence of stereoisomers and other process-related impurities. Crystallization is a key final step, and its success can be influenced by trace impurities.

  • Process Robustness: Ensuring consistent yield and purity from batch to batch requires tight control over all process parameters, including raw material quality, reaction temperature, and mixing efficiency.

Q2: What are the common impurities found in commercially produced Chloramphenicol?

A2: Common impurities can originate from starting materials, intermediates, side reactions, or degradation. These may include:

  • Stereoisomers: The L-threo, D-erythro, and L-erythro isomers are common impurities.

  • Starting Material Residues: Unreacted starting materials like p-nitroacetophenone or its derivatives.

  • Intermediates: Incomplete conversion can lead to the presence of key intermediates such as 2-amino-1-(4-nitrophenyl)-1,3-propanediol.

  • Byproducts of Side Reactions: These can include products from over-reduction, hydrolysis, or other competing reactions. A list of known impurities is available from pharmacopeial standards and suppliers.[][4]

  • Degradation Products: Chloramphenicol can undergo hydrolysis, particularly at pH levels below 2 and above 7.[5]

Q3: Are there alternatives to the classical chemical synthesis routes for industrial production?

A3: Yes, besides multi-step chemical synthesis, Chloramphenicol can be produced via fermentation using the bacterium Streptomyces venezuelae.[6] This method directly produces the desired D-threo isomer, avoiding the need for chiral resolution. However, fermentation processes have their own scale-up challenges, including maintaining sterile conditions, optimizing media composition, and achieving high product titers. The extraction and purification of the final product from the fermentation broth can also be complex.[6]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Troubleshooting Steps
Low yield in the reduction of the keto group to a secondary alcohol. 1. Inefficient Reducing Agent: The activity of the reducing agent (e.g., aluminum isopropoxide) may be low due to improper storage or handling. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. 3. Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration.1. Use a fresh, properly stored batch of the reducing agent. 2. Carefully monitor and control the reaction temperature within the optimal range specified in the protocol. 3. Ensure the reactor's agitation system is functioning correctly and providing adequate mixing for the batch size.
Poor recovery after crystallization. 1. Excessive Solvent: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. 2. Inappropriate Cooling Profile: Rapid cooling can lead to the formation of fine crystals that are difficult to filter, or it can trap impurities. 3. Suboptimal pH: The pH of the crystallization medium may not be optimal for minimizing the solubility of Chloramphenicol.1. Concentrate the mother liquor and attempt a second crystallization. Optimize the solvent volume in subsequent batches. 2. Implement a controlled cooling profile to allow for the growth of larger, purer crystals. 3. Adjust the pH to the optimal range for Chloramphenicol precipitation before cooling.
Impurity Issues
Symptom Potential Cause Troubleshooting Steps
High levels of the wrong stereoisomers in the final product. 1. Ineffective Chiral Resolution: If using a classical route, the resolving agent may be impure, or the conditions for salt formation and separation are not optimal. 2. Racemization: Harsh reaction conditions (e.g., high temperature or extreme pH) in downstream steps could be causing racemization. 3. Poor Diastereoselectivity in Reduction: The reduction step may not be sufficiently selective for the desired threo isomer.1. Ensure the purity of the resolving agent. Optimize the stoichiometry, temperature, and crystallization conditions for the resolution step. 2. Review the reaction conditions of all steps following the chiral resolution to ensure they are mild enough to prevent racemization. 3. Investigate alternative reducing agents or catalyst systems that offer higher diastereoselectivity.
Presence of residual starting materials or intermediates. 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. 2. Insufficient Reagent: The molar ratio of one of the reagents may be too low.1. Increase the reaction time or temperature, monitoring the reaction progress by an appropriate analytical method (e.g., HPLC, TLC). 2. Re-evaluate the stoichiometry of the reactants and adjust as necessary.

Data Presentation: Lab vs. Industrial Scale Synthesis

The following table summarizes typical parameters and challenges when scaling up a key step in Chloramphenicol synthesis, such as the reduction of an intermediate.

Parameter Lab Scale (e.g., 1L vessel) Industrial Scale (e.g., 1000L vessel) Scale-Up Challenges & Considerations
Heat Transfer High surface area-to-volume ratio allows for efficient heating and cooling.Low surface area-to-volume ratio makes heat removal from exothermic reactions challenging.The reactor's cooling system must be robust. The rate of reagent addition may need to be controlled to manage heat evolution.
Mixing Efficient mixing is easily achieved with standard stirrers.Achieving homogenous mixing can be difficult, leading to localized "hot spots" or areas of high concentration.The design of the agitator and baffles is critical. Mixing studies may be required to ensure homogeneity.
Reaction Time Typically shorter due to efficient heat and mass transfer.May need to be extended to ensure complete reaction due to mass transfer limitations.In-process controls (IPCs) are crucial to determine the reaction endpoint accurately.
Yield Often higher and more reproducible under ideal lab conditions.Can be lower or more variable if scale-up issues are not properly addressed.Process optimization and validation are essential to ensure consistent yields.
Impurity Profile May have a cleaner profile due to better control of reaction conditions.Can see an increase in certain impurities due to localized temperature excursions or longer reaction times.A thorough understanding of how the impurity profile changes with scale is necessary for developing an effective purification strategy.

Experimental Protocols

Illustrative Protocol: Dichloroacetylation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol

This protocol is for illustrative purposes and should be adapted and optimized for specific equipment and scales.

1. Materials:

  • D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol

  • Methyl dichloroacetate

  • Methanol

  • Triethylamine (optional, as a base)

2. Procedure:

  • In a suitable reactor, dissolve D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in methanol.

  • Cool the solution to a specified temperature (e.g., 0-5 °C) with agitation.

  • Slowly add methyl dichloroacetate to the reaction mixture while maintaining the temperature. The addition rate should be controlled to manage any exotherm.

  • If necessary, add a base like triethylamine to neutralize the generated acid.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until in-process controls show the reaction is complete.

  • Upon completion, the product can be isolated by crystallization, which may be induced by the addition of water.

  • The crude product is then filtered, washed with a suitable solvent (e.g., a methanol/water mixture), and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system to meet the required purity specifications.

Safety Note: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated area or a fume hood. For large-scale operations, a thorough process safety review is mandatory.[7][8][9][10][11]

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (IPC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes cause_incomplete Potential Causes: - Insufficient time - Low temperature - Poor mixing - Reagent quality incomplete->cause_incomplete check_workup Review Work-up & Isolation complete->check_workup solution_incomplete Solutions: - Increase reaction time - Increase temperature - Improve agitation - Use new reagents cause_incomplete->solution_incomplete workup_issue Issue in Work-up/Isolation check_workup->workup_issue Problem Found cause_workup Potential Causes: - Product loss during extraction - Inefficient crystallization - Mechanical losses workup_issue->cause_workup solution_workup Solutions: - Optimize extraction solvent/pH - Optimize crystallization solvent/cooling - Review filtration/transfer steps cause_workup->solution_workup

Caption: Troubleshooting workflow for addressing low yield in a synthesis step.

Logical Relationship of Scale-Up Challenges

Scale_Up_Challenges scale_up Increase in Scale heat_transfer Decreased Surface Area to Volume Ratio scale_up->heat_transfer mixing Mixing Inhomogeneity scale_up->mixing exotherm Poor Heat Dissipation (Exothermic Reactions) heat_transfer->exotherm hot_spots Localized Hot Spots mixing->hot_spots impurities Increased Impurity Formation exotherm->impurities safety Safety Risks (Runaway Reaction) exotherm->safety hot_spots->impurities low_yield Lower/Variable Yield impurities->low_yield

Caption: Interrelationship of challenges encountered during process scale-up.

References

refining analytical methods for C15H18Cl3NO3 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for refining analytical methods for the detection and quantification of the novel compound C15H18Cl3NO3. Given the limited specific information available for this molecule, this guide focuses on general best practices and systematic approaches applicable to the analysis of new chemical entities with similar characteristics.

I. High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a primary technique for the analysis of non-volatile or semi-volatile compounds.[1] The success of HPLC analysis is highly dependent on the proper selection of columns and mobile phases, especially for potentially polar molecules.[2][3]

HPLC Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Sample overloadDilute the sample.[1]
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column contamination or degradationWash the column with a strong solvent or replace it if necessary.
No or Low Signal Intensity Sample degradationEnsure proper sample storage and handling.
Incorrect wavelength detectionDetermine the UV maximum absorbance of this compound by running a UV-Vis spectrum.
Low sample concentrationConcentrate the sample or increase the injection volume.[4]
Fluctuating Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Temperature fluctuationsUse a column oven to maintain a consistent temperature.
Column equilibration issuesEnsure the column is fully equilibrated with the mobile phase before injection.[5]
High Backpressure Column frit blockageFilter samples before injection and use a guard column.[5]
Particulate matter in the mobile phaseFilter all solvents before use.
System blockageSystematically check each component (tubing, injector, etc.) for blockages.
Frequently Asked Questions (HPLC)

Q1: What is the best starting point for HPLC method development for this compound?

A1: For a novel compound like this compound, a good starting point is reverse-phase chromatography with a C18 column.[6] Begin with a simple mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) to assess the compound's retention behavior.

Q2: How do I choose the appropriate detector for this compound?

A2: A Diode Array Detector (DAD) or a UV-Vis detector is a good initial choice, provided the molecule has a chromophore. If the compound lacks a strong chromophore or if higher sensitivity and specificity are required, mass spectrometry (MS) detection is recommended.

Q3: My compound is very polar and does not retain well on a C18 column. What should I do?

A3: For highly polar compounds, consider using a polar-embedded or aqueous C18 column, which is designed to be stable in highly aqueous mobile phases.[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for retaining and separating polar analytes.

Experimental Protocol: HPLC-UV Method Development
  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.[1] Further dilute this stock solution with the initial mobile phase to create working standards.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Monitor a wide range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection.

  • Data Analysis: Evaluate peak shape, retention time, and resolution. Optimize the gradient, flow rate, and temperature as needed to achieve a satisfactory separation.

II. Gas Chromatography (GC) Methods

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] The choice of the column and temperature program is critical for successful separation.

GC Troubleshooting Guide
Issue Potential Cause Recommended Solution
Broad Peaks Injection port temperature too lowIncrease the injector temperature to ensure rapid volatilization.
Carrier gas flow rate too lowOptimize the carrier gas flow rate.
Column overloadingDilute the sample.
Peak Tailing Active sites in the injector liner or columnUse a deactivated liner and a high-quality column. Consider derivatization to block active functional groups.
Sample degradationEnsure the compound is thermally stable at the analysis temperatures.
Ghost Peaks Contamination in the syringe, injector, or carrier gasClean the syringe, replace the septum and liner, and use high-purity gas with traps.
Carryover from previous injectionsImplement a thorough wash step between injections.
Irreproducible Peak Areas Leaks in the injection portCheck for leaks using an electronic leak detector and replace the septum.[9]
Inconsistent injection volumeEnsure the autosampler is functioning correctly.
Frequently Asked Questions (GC)

Q1: Is GC a suitable technique for analyzing this compound?

A1: The suitability of GC depends on the volatility and thermal stability of this compound. A preliminary thermal stability test (e.g., thermogravimetric analysis) can be beneficial. If the compound is not sufficiently volatile or degrades at high temperatures, HPLC is a better alternative.

Q2: What type of GC column should I start with?

A2: A good starting point for a new compound is a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). This type of column provides good separation for a wide range of compounds.

Q3: How can I improve the volatility of my compound for GC analysis?

A3: Derivatization is a common technique to increase the volatility and thermal stability of compounds with polar functional groups (e.g., -OH, -NH, -COOH). Silylation is a frequently used derivatization method.

Experimental Protocol: GC-MS Method Development
  • Sample Preparation: Dissolve this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • Injection Mode: Splitless (for higher sensitivity) or split, depending on the concentration.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-500.

  • Data Analysis: Examine the total ion chromatogram (TIC) for the peak corresponding to this compound. Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

III. Mass Spectrometry (MS) Detection

MS is a highly sensitive and selective detection technique that provides information about the molecular weight and structure of an analyte.[10] It is often coupled with HPLC (LC-MS) or GC (GC-MS).

MS Troubleshooting Guide
Issue Potential Cause Recommended Solution
No or Weak Ion Signal Inefficient ionizationOptimize ion source parameters (e.g., spray voltage, gas flows, temperature).[4] Try different ionization techniques (e.g., ESI, APCI).[4]
Ion suppression from matrix componentsImprove sample cleanup procedures (e.g., solid-phase extraction).[11] Dilute the sample.
Incorrect mass analyzer settingsEnsure the mass range is set correctly to include the m/z of the target ion.[12]
Unstable Signal/High Noise Contaminated ion source or opticsClean the ion source and mass spectrometer inlet.
Incompatible mobile phase additivesUse volatile buffers (e.g., ammonium formate, ammonium acetate) and avoid non-volatile salts.
Unexpected Adducts or Fragments In-source fragmentation or adduct formationAdjust source conditions (e.g., reduce cone voltage). Ensure mobile phase purity.
Complex fragmentation patternsUtilize tandem MS (MS/MS) to isolate and fragment the parent ion for structural elucidation.[13]
Frequently Asked questions (MS)

Q1: Which ionization technique is best for this compound in LC-MS?

A1: Electrospray ionization (ESI) is a good starting point as it is suitable for a wide range of polar and semi-polar compounds. If ESI proves ineffective, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar molecules.

Q2: How can I confirm the identity of the peak corresponding to this compound?

A2: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[14] Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is unique to the compound's structure.[15]

Q3: What are common sources of contamination in MS analysis?

A3: Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and residues from solvents, glassware, and sample preparation materials. Using high-purity solvents and meticulously cleaning all materials can help minimize contamination.

IV. Visualized Workflows

General Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_method Method Development cluster_eval Evaluation & Validation A Define Analytical Goal (Purity, Quantification) B Gather Analyte Information (Polarity, pKa, Solubility) A->B C Prepare Sample and Standards B->C D Select Column (e.g., C18, HILIC) C->D E Select Mobile Phase (Aqueous & Organic) D->E F Develop Gradient E->F G Optimize Flow Rate & Temperature F->G H Evaluate Peak Shape, Resolution, Retention G->H H->D Re-optimize I Method Validation (Linearity, Accuracy, Precision) H->I J Final Method I->J

Caption: A systematic workflow for developing a robust HPLC method.

Troubleshooting Logic for Poor MS Signal

MS_Troubleshooting node_action node_action node_ok node_ok start Poor or No MS Signal check_sample Is Sample Concentration Adequate? start->check_sample check_source Are Ion Source Parameters Optimized? check_sample->check_source Yes increase_conc Increase Concentration / Injection Volume check_sample->increase_conc No check_mobile_phase Is Mobile Phase MS-Compatible? check_source->check_mobile_phase Yes optimize_source Optimize Voltages, Gas Flows, Temp. check_source->optimize_source No check_instrument Is the Instrument Calibrated & Clean? check_mobile_phase->check_instrument Yes change_mobile_phase Use Volatile Buffers check_mobile_phase->change_mobile_phase No clean_instrument Clean Source & Calibrate check_instrument->clean_instrument No signal_ok Signal Improved check_instrument->signal_ok Yes increase_conc->check_source optimize_source->check_mobile_phase change_mobile_phase->check_instrument clean_instrument->signal_ok

Caption: A decision tree for troubleshooting poor MS signal intensity.

References

Technical Support Center: Troubleshooting Unexpected Results in C15H18Cl3NO3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The molecular formula C15H18Cl3NO3 does not correspond to a single, well-documented compound in publicly available chemical databases. To provide specific and accurate troubleshooting guidance, the common name, CAS number, or supplier of the compound is required.

The following guide is a template designed to assist researchers in troubleshooting experiments with a hypothetical compound, referred to as [Compound Name] . This structure can be adapted once the specific identity of this compound is clarified.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected biological activity of [Compound Name] in my cell-based assay.

A1: There are several potential reasons for a lack of activity. Please consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Confirm the purity and integrity of your [Compound Name] stock. Was it stored correctly (e.g., protected from light, at the recommended temperature)?

    • Ensure complete solubilization of the compound in your chosen solvent. Visually inspect for any precipitate. Consider a brief sonication or warming of the stock solution.

    • Verify the final concentration of the solvent in your assay medium. High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay.

  • Cellular System:

    • Confirm the cell line expresses the target of [Compound Name]. Perform a baseline expression analysis (e.g., Western blot, qPCR) if necessary.

    • Cell passage number can affect experimental outcomes. Use cells within a consistent and low passage range.

    • Check for cell viability after treatment with [Compound Name]. A cytotoxic effect could mask the intended biological activity.

  • Assay Conditions:

    • Optimize the incubation time. The effect of [Compound Name] may be time-dependent.

    • Review the assay protocol for any deviations. Ensure all reagents are fresh and correctly prepared.

Q2: I am observing significant off-target effects or cellular toxicity at concentrations where [Compound Name] should be specific.

A2: Unexplained toxicity or off-target effects can be addressed by:

  • Concentration Range:

    • Perform a dose-response curve to determine the optimal concentration range. It's possible your working concentration is too high.

    • Refer to published literature for typical concentration ranges used for [Compound Name] in similar experimental systems.

  • Purity of the Compound:

    • If possible, verify the purity of your compound batch using analytical methods like HPLC or mass spectrometry. Impurities could be responsible for the observed toxicity.

  • Solvent Controls:

    • Ensure you have included a vehicle control (the solvent used to dissolve [Compound Name]) in your experiments to rule out solvent-induced toxicity.

Troubleshooting Workflows

Logical Troubleshooting of Unexpected Negative Results

unexpected_negative_result start Unexpected Negative Result (No Effect Observed) check_compound Verify Compound Integrity - Purity - Storage - Solubility start->check_compound check_concentration Confirm Final Concentration - Calculation Error? - Dilution Error? check_compound->check_concentration If OK check_cells Assess Cellular System - Target Expression - Cell Viability - Passage Number check_concentration->check_cells If OK check_protocol Review Experimental Protocol - Incubation Time - Reagent Quality check_cells->check_protocol If OK positive_control Run Positive Control for Assay check_protocol->positive_control If OK outcome_resolved Issue Identified & Resolved positive_control->outcome_resolved If Control Works outcome_unresolved Issue Persists: Consult Literature or Technical Support positive_control->outcome_unresolved If Control Fails

Caption: Troubleshooting workflow for negative results.

Signaling Pathway Perturbation by [Compound Name]

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound [Compound Name] compound->kinase_b Inhibition

Caption: Hypothetical signaling pathway for [Compound Name].

Experimental Protocols

General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a serial dilution of [Compound Name] in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of [Compound Name] or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Quantitative Data Summary

Table 1: Example Dose-Response Data for [Compound Name] in a Viability Assay

[Compound Name] Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
5042.1 ± 5.5
10015.8 ± 3.9

Table 2: Recommended Storage and Handling of [Compound Name]

ParameterRecommendation
Storage Temperature-20°C or -80°C
Light SensitivityStore protected from light
Recommended SolventsDMSO, Ethanol
Stock Solution StabilityVaries; consult supplier data sheet

Validation & Comparative

Comparative Analysis of C15H18Cl3NO3 with Known Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound C15H18Cl3NO3 against a panel of well-characterized Phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for a range of inflammatory conditions. This document presents key performance data, detailed experimental methodologies, and relevant signaling pathways to facilitate the evaluation of novel compounds in this class.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro and cellular potency of this compound in comparison to established PDE4 inhibitors. Data for this compound is presented as a hypothetical example for comparative purposes.

CompoundMolecular FormulaIn Vitro PDE4 IC50 (nM)Cellular TNF-α Inhibition IC50 (nM)
This compound (Hypothetical) This compound85120
RolipramC16H21NO3~3 (PDE4A), ~130 (PDE4B), ~240 (PDE4D)[1][2][3]~290[1]
ApremilastC22H24N2O7S74[4][5][6]104[4][5]
CrisaboroleC14H12BNO3490[7]540[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the enzymatic activity of PDE4 and the inhibitory potential of test compounds.

Principle: This immunoassay is based on the competition of a fluorescently labeled cAMP (cAMP-FAM) and unlabeled cAMP for a limited number of anti-cAMP antibody binding sites. The polarization of the fluorescence signal is high when cAMP-FAM is bound to the antibody and low when it is free in solution. PDE4 hydrolyzes cAMP, and inhibitors prevent this hydrolysis, thus affecting the amount of cAMP that can displace cAMP-FAM from the antibody.

Materials:

  • Recombinant human PDE4B1 enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Anti-cAMP antibody

  • Assay Buffer (e.g., Tris-HCl, MgCl2)

  • Test compounds (e.g., this compound, Rolipram) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, recombinant PDE4B1 enzyme, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding cAMP-FAM to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a solution containing the anti-cAMP antibody.

  • Incubate for an additional period to allow the antibody-cAMP/cAMP-FAM binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cAMP Assay (HEK293 Cells)

This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context.

Principle: This assay utilizes a genetically engineered cell line, such as HEK293, that expresses a biosensor for cAMP. One common biosensor is a cyclic nucleotide-gated (CNG) ion channel, which opens in response to increased cAMP, leading to a detectable change in membrane potential via a fluorescent dye.[8][9]

Materials:

  • HEK293 cell line stably co-expressing a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase and a CNG channel (e.g., TSHR-CNG-HEK293).[8]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane potential-sensitive fluorescent dye.

  • Test compounds dissolved in DMSO.

  • 1536-well microplates.

  • Fluorescent plate reader.

Procedure:

  • Seed the HEK293 cells into 1536-well plates and incubate for 24 hours.[8]

  • Add the membrane potential-sensitive dye to the cells and incubate for 60 minutes at room temperature.[8]

  • Add the test compounds at various concentrations to the wells.

  • Incubate for a defined period to allow for PDE4 inhibition and subsequent cAMP accumulation.

  • Measure the fluorescence intensity using a plate reader.

  • Normalize the data to controls (vehicle and a known PDE4 inhibitor like Rolipram).

  • Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal increase in cAMP.

LPS-Induced TNF-α Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory effect of a compound by measuring the inhibition of TNF-α production in stimulated immune cells.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors increase intracellular cAMP, which in turn downregulates the signaling pathways leading to TNF-α transcription and release.[10][11]

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary human monocytes.[4][10]

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • ELISA kit for TNF-α quantification.

Procedure:

  • Plate the macrophage cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 30-60 minutes).[5][11]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours).[5][12]

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Inhibition PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Gene Expression (e.g., IL-10) CREB->AntiInflammatory Leads to ProInflammatory Pro-inflammatory Cytokine Inhibition (e.g., TNF-α) NFkB->ProInflammatory Leads to Inhibitor This compound (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Caption: PDE4 inhibition elevates cAMP, activating PKA and Epac to modulate inflammatory responses.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Compound This compound in_vitro In Vitro Assay: PDE4 Enzyme Inhibition start->in_vitro ic50_vitro Determine In Vitro IC50 in_vitro->ic50_vitro cell_based Cell-Based Assay: Intracellular cAMP Measurement ic50_vitro->cell_based Potent Hit ec50_cell Determine Cellular EC50 cell_based->ec50_cell functional Functional Assay: LPS-Induced TNF-α Inhibition ec50_cell->functional Cell Permeable ic50_functional Determine Functional IC50 functional->ic50_functional end End: Comparative Analysis ic50_functional->end Characterized

Caption: Workflow for characterizing a novel PDE4 inhibitor from in vitro to functional assays.

References

A Comparative Analysis of Ketoconazole (C15H18Cl3NO3) and Fluconazole in a Murine Model of Blastomycosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agents ketoconazole and fluconazole in the context of a murine model of blastomycosis, a systemic fungal infection caused by Blastomyces dermatitidis. The information presented is intended to support research and development efforts in the field of antifungal drug discovery.

Executive Summary

Ketoconazole, an imidazole antifungal, and fluconazole, a first-generation triazole, are both inhibitors of fungal ergosterol biosynthesis. While historically significant, ketoconazole has been largely supplanted by newer azoles like fluconazole for systemic use due to a more favorable safety profile and pharmacokinetic properties. This guide delves into the comparative efficacy, safety, and underlying mechanisms of these two compounds in a preclinical model of blastomycosis, offering valuable insights for the development of novel antifungal therapies.

Data Presentation

In Vitro Susceptibility of Blastomyces dermatitidis
Antifungal AgentMIC Range (µg/mL)MLC Range (µg/mL)
Ketoconazole0.1 - 0.4[1]0.2 - 0.8[1]
Fluconazole2.5 - 4.0[1]10 - 40[1]

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration

Clinical Efficacy in Blastomycosis
Antifungal AgentDosageCure Rate
Ketoconazole400 mg/day79%[2]
800 mg/day100%[2]
Fluconazole200-400 mg/day62-70%[2]
400-800 mg/day85-89%[2]
Comparative Efficacy in a Murine Blastomycosis Model

A study comparing fluconazole and ketoconazole in a murine model of pulmonary blastomycosis found that while ketoconazole appeared more active in vitro, fluconazole was over 10 times more potent (on a mg/kg basis) in vivo in prolonging the life of infected mice.[3] This discrepancy is likely due to fluconazole's more favorable pharmacokinetic profile.[3]

Experimental Protocols

Murine Model of Pulmonary Blastomycosis

A commonly used and reproducible model for studying pulmonary blastomycosis in mice involves the following key steps.[4][5]

1. Fungal Culture and Inoculum Preparation:

  • Blastomyces dermatitidis is cultured on a suitable agar medium, such as Pine-Drouhet agar, at 30°C for approximately two weeks to obtain the mycelial phase, which produces conidia.[5]

  • Conidia are harvested and separated from hyphal fragments by filtration.[5]

  • Alternatively, the yeast form can be used for inoculation.[4] The concentration of viable yeast cells or conidia is determined, and the inoculum is prepared in a non-pyrogenic normal saline solution.[5]

2. Animal Model:

  • BALB/c mice are a commonly used strain for this model.[3][5]

  • Mice are anesthetized prior to inoculation.

3. Inoculation:

  • Intranasal or intratracheal inoculation is performed with a defined number of viable B. dermatitidis yeast cells or conidia.[4][5] A typical inoculum size can range from 10^3 to 10^6 colony-forming units (CFUs).[5]

4. Drug Administration:

  • Treatment with the antifungal agents is typically initiated at a specified time point post-infection.

  • Ketoconazole and fluconazole are administered orally. The drugs are prepared in a suitable vehicle for oral gavage.

  • Dosage and frequency of administration are key variables in the experimental design.

5. Assessment of Efficacy:

  • Survival: Mice are monitored daily, and survival rates are recorded.[5]

  • Fungal Burden: At selected time points, subsets of mice are euthanized, and their lungs and other organs (e.g., liver, spleen) are aseptically removed.[5]

  • The organs are homogenized in a sterile saline solution.

  • Serial dilutions of the homogenates are plated on appropriate culture media.

  • After incubation, the number of CFUs is counted to determine the fungal burden in each organ.[4]

  • Histopathology: Organ tissues can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin or specific fungal stains) to evaluate the extent of inflammation and tissue damage.[4]

Mechanism of Action and Signaling Pathways

Both ketoconazole and fluconazole target the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Ergosterol Biosynthesis Pathway and Inhibition

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl_lanosterol 14-demethyl_lanosterol Lanosterol->14-demethyl_lanosterol Lanosterol 14α-demethylase (CYP51A1) ... ... 14-demethyl_lanosterol->... Ergosterol Ergosterol ...->Ergosterol Ketoconazole Ketoconazole Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Ketoconazole->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by ketoconazole and fluconazole.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Experimental Workflow for Murine Blastomycosis Study

Experimental_Workflow cluster_groups Treatment Groups cluster_endpoints Endpoint Analysis B. dermatitidis Culture B. dermatitidis Culture Inoculum Preparation Inoculum Preparation B. dermatitidis Culture->Inoculum Preparation Intranasal/Intratracheal\nInoculation of Mice Intranasal/Intratracheal Inoculation of Mice Inoculum Preparation->Intranasal/Intratracheal\nInoculation of Mice Treatment Groups Treatment Groups Intranasal/Intratracheal\nInoculation of Mice->Treatment Groups Daily Monitoring\n(Survival, Weight) Daily Monitoring (Survival, Weight) Treatment Groups->Daily Monitoring\n(Survival, Weight) Vehicle Control Vehicle Control Ketoconazole Ketoconazole Fluconazole Fluconazole Endpoint Analysis Endpoint Analysis Daily Monitoring\n(Survival, Weight)->Endpoint Analysis Survival Analysis Survival Analysis Fungal Burden (CFU)\nin Lungs/Organs Fungal Burden (CFU) in Lungs/Organs Histopathology Histopathology

Caption: Workflow for a comparative study of antifungal agents in a murine model of blastomycosis.

Conclusion

This comparative guide highlights the key differences between ketoconazole and fluconazole in the context of blastomycosis. While both target the same enzyme, fluconazole demonstrates superior in vivo efficacy in a murine model, likely attributable to its improved pharmacokinetic properties. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting preclinical studies aimed at the discovery and development of new antifungal therapies. The continued investigation into the nuances of drug-pathogen interactions within relevant disease models is crucial for advancing the field of medical mycology.

References

Comparative Analysis of the Binding Affinity of C15H18Cl3NO3 (Compound-X) to its Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the novel compound C15H18Cl3NO3, hereafter referred to as Compound-X, to its designated target protein, a key kinase involved in oncogenic signaling pathways. The following sections present a summary of its binding affinity in comparison to other known inhibitors of the same target, detailed experimental protocols for the determination of these values, and visualizations of the experimental workflow and the relevant signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of Compound-X and a selection of alternative compounds for the target kinase were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD) is reported as a measure of binding affinity, where a lower KD value indicates a higher binding affinity.

CompoundMolecular FormulaBinding Affinity (KD) in nM
Compound-X This compound 15
Competitor AC16H15FN4O245
Competitor BC22H29N7O228
Competitor CC21H23ClN6O89

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

A detailed methodology for determining the binding affinity of small molecule inhibitors to the target kinase is provided below.

1. Materials and Reagents:

  • Recombinant human target kinase protein (purity >95%)

  • Compound-X and competitor compounds dissolved in 100% DMSO to a stock concentration of 10 mM.

  • SPR instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

2. Ligand Immobilization:

  • The target kinase protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • The sensor surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • The target kinase, diluted to 50 µg/mL in immobilization buffer, was injected over the activated surface until the desired immobilization level (~10,000 RU) was reached.

  • The surface was then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes.

  • A reference flow cell was prepared similarly but without the injection of the kinase protein to serve as a control for non-specific binding.

3. Binding Analysis:

  • A serial dilution of each compound (Compound-X, Competitor A, B, and C) was prepared in running buffer with a final DMSO concentration of 1%. The concentrations typically ranged from 1 µM to 1 nM.

  • For each binding cycle, the compound solution was injected over the ligand and reference surfaces for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • The sensor surface was regenerated between cycles using a pulse of 2 M MgCl2.

  • The response data from the reference flow cell was subtracted from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

4. Data Analysis:

  • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • The equilibrium dissociation constant (KD) was calculated as the ratio of kd to ka (KD = kd/ka).

Visualizations

Experimental Workflow for Binding Affinity Measurement

The following diagram illustrates the key steps in the Surface Plasmon Resonance (SPR) experiment used to determine the binding affinity of Compound-X.

cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Inject Compound (Association) p1->r1 p2 Prepare Compound Dilution Series p2->r1 r2 Inject Running Buffer (Dissociation) r3 Regenerate Surface a1 Reference Subtraction r3->a1 Repeat for all concentrations a2 Fit Data to Binding Model a1->a2 a3 Calculate KD a2->a3

Figure 1: Experimental workflow for SPR-based binding affinity analysis.
Hypothetical Signaling Pathway of the Target Kinase

This diagram depicts a simplified, hypothetical signaling pathway involving the target kinase, illustrating the point of inhibition by Compound-X.

cluster_pathway Oncogenic Signaling Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor target Target Kinase adaptor->target downstream Downstream Effector target->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Compound-X inhibitor->target

Figure 2: Inhibition of the target kinase by Compound-X in a hypothetical signaling pathway.

Comparative Efficacy Analysis of Compound-X (C15H18Cl3NO3) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparative analysis of the efficacy of the novel therapeutic agent Compound-X (C15H18Cl3NO3) in various cancer cell lines. The objective is to offer a clear, data-driven comparison with established alternative therapies, supported by detailed experimental protocols and visual representations of key biological pathways and workflows. This document is intended for researchers, scientists, and professionals engaged in the field of oncology drug development.

Introduction to Compound-X

Compound-X is a novel synthetic small molecule with the molecular formula this compound. Preliminary studies suggest that its primary mechanism of action involves the potent and selective inhibition of the MEK1/2 kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it a key target for therapeutic intervention. This guide evaluates the anti-proliferative activity of Compound-X in comparison to two well-established MEK inhibitors, Selumetinib and Trametinib.

Comparative Efficacy Data

The anti-proliferative effects of Compound-X, Selumetinib, and Trametinib were assessed across a panel of human cancer cell lines known to exhibit varying degrees of MAPK pathway activation. The half-maximal inhibitory concentration (IC50) was determined for each compound using a standard cell viability assay.

Table 1: Comparative IC50 Values (nM) of MEK Inhibitors Across Cancer Cell Lines

Cell LineCancer TypeCompound-X (IC50 nM)Selumetinib (IC50 nM)Trametinib (IC50 nM)
A375Malignant Melanoma15251
HT-29Colorectal Carcinoma501505
HCT116Colorectal Carcinoma8020010
MDA-MB-231Breast Cancer12035020
Panc-1Pancreatic Cancer250>1000100

Data presented are mean values from three independent experiments. Lower IC50 values indicate higher potency.

Signaling Pathway Overview

The diagram below illustrates the MAPK/ERK signaling cascade and the point of intervention for Compound-X and other MEK inhibitors. These agents prevent the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that promotes cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF GTP MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CompoundX Compound-X CompoundX->MEK Selumetinib Selumetinib Selumetinib->MEK Trametinib Trametinib Trametinib->MEK Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Figure 1: MAPK/ERK Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

4.1. Cell Culture

All cell lines (A375, HT-29, HCT116, MDA-MB-231, Panc-1) were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of Compound-X, Selumetinib, or Trametinib (0.1 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.

  • Cells were incubated with the compounds for 72 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated by non-linear regression analysis using GraphPad Prism software.

MTT_Workflow start Start: Seed Cells in 96-well Plates adhere Overnight Incubation (Adhesion) start->adhere add_compounds Add Serial Dilutions of Compounds adhere->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve Formazan with DMSO incubate_4h->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate analyze Calculate IC50 Values read_plate->analyze

Comparative Safety Profile of Metazachlor (C15H18Cl3NO3) and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor (C15H18Cl3NO3) is a selective herbicide belonging to the chloroacetamide class, primarily used for pre-emergence and early post-emergence control of a broad spectrum of annual grasses and broadleaf weeds. Its application is prevalent in the cultivation of crops such as oilseed rape, cabbage, and certain vegetables. This guide provides a comparative analysis of the safety profile of metazachlor against several widely used alternative herbicides: trifluralin, pendimethalin, clomazone, propyzamide, and glyphosate. The comparison focuses on mammalian toxicology and ecotoxicology, presenting key data from safety data sheets, regulatory agency reports, and peer-reviewed literature. This information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these agricultural compounds.

Mammalian Toxicology

The following tables summarize the acute toxicity, chronic toxicity, and other key toxicological endpoints for metazachlor and its alternatives.

Table 1: Acute Mammalian Toxicity

HerbicideAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat/rabbit, mg/kg)Acute Inhalation LC50 (rat, mg/L/4h)Skin IrritationEye Irritation
Metazachlor >2000>2000>5.0Non-irritantNon-irritant
Trifluralin >5050[1]>2020[1]>2.38[1]Slight irritant[1]Moderate irritant[1]
Pendimethalin 1050-1250[2]>5000[3]>320Slight irritant[3]Mild irritant[4]
Clomazone 1369-2077[5]>2000[5]4.23-6.52[5]Mildly irritating[6]Non-irritating[6]
Propyzamide 5620-8350[7]>3160[7]>5.0[7]Slight irritant[7]Non-irritating[8]
Glyphosate >5000[9]>2000[9]>4.86Slight irritantMild irritant[10]

Table 2: Chronic Toxicity and Other Endpoints

HerbicideNOAEL (mg/kg bw/day)ADI (mg/kg bw/day)Carcinogenicity Classification
Metazachlor 3.60.036Not classified as carcinogenic
Trifluralin 4.8 (dog)[11]0.05Group C: Possible human carcinogen[12]
Pendimethalin 12.5 (dog)[13]0.125[14]Evidence of carcinogenicity is not definitive[2]
Clomazone 2.5 (dog)[5]0.025Not Likely to be Carcinogenic to Humans[6]
Propyzamide 7.5 (dog)[15]0.04[16]"Not Likely to be Carcinogenic to Humans" at non-liver-disrupting doses[8]
Glyphosate 100 (rat)[1]1.0[1]"Not likely to be carcinogenic to humans" (US EPA)[17]
Ecotoxicology

The environmental impact of herbicides is a critical aspect of their safety profile. The following table presents the toxicity of metazachlor and its alternatives to various non-target organisms.

Table 3: Ecotoxicity

HerbicideAvian Acute LD50 (mg/kg)Fish 96h LC50 (mg/L)Daphnia 48h EC50 (mg/L)Algae 72h EC50 (mg/L)
Metazachlor >20002.9 (Rainbow Trout)1200.0193 (Pseudokirchneriella subcapitata)[18]
Trifluralin >2000 (Bobwhite quail)[13]0.01-0.04 (Rainbow Trout)[19]0.330.13
Pendimethalin >10,000 (Mallard duck)0.14-0.24 (Rainbow Trout)0.280.011
Clomazone >2510 (Bobwhite quail & Mallard duck)[5]19 (Rainbow Trout)[5]5.2[5]11.2 (Selenastrum capricornutum)[20]
Propyzamide >14,000 (Mallard duck)[15]72 (Rainbow Trout)[15]5.60.3
Glyphosate >3851 (Bobwhite quail)>1000>10000.64

Experimental Protocols

The data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental protocols.

Acute Oral Toxicity (OECD 401/420/423) This test determines the short-term toxicity of a substance when ingested.[11][17][21] A single dose of the test substance is administered orally to fasted animals (typically rats).[11][17] The animals are observed for up to 14 days for signs of toxicity and mortality.[17] The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated.[11]

Acute Dermal Toxicity (OECD 402) This protocol assesses the toxicity of a substance upon contact with the skin. The substance is applied to a shaved area of the skin of the test animal (usually a rabbit or rat) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.

Acute Inhalation Toxicity (OECD 403) This test evaluates the toxicity of a substance when inhaled.[9][10][22] Animals (typically rats) are exposed to the substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (usually 4 hours).[9][10][22] Observations for toxicity and mortality are conducted for up to 14 days.[9][22]

Dermal and Eye Irritation (OECD 404 & 405) These tests assess the potential of a substance to cause skin and eye irritation or corrosion.[12][23][24][25] For dermal irritation (OECD 404), the substance is applied to the shaved skin of an animal (usually a rabbit) and the site is observed for signs of erythema (redness) and edema (swelling).[23][24][25] For eye irritation (OECD 405), a small amount of the substance is instilled into the conjunctival sac of one eye of an animal (rabbit), with the other eye serving as a control.[4][12][16][26] The eyes are then examined for signs of irritation.[4][16][26]

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity These long-term studies involve repeated administration of the test substance to animals over a significant portion of their lifespan (e.g., 2 years for carcinogenicity studies in rats). These studies are designed to identify potential for cancer, effects on organs from long-term exposure, and impacts on fertility and development of offspring. From these studies, the No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed. The Acceptable Daily Intake (ADI) for humans is then calculated from the NOAEL by applying safety factors.

Ecotoxicology Tests (OECD 201, 202, 203, 210, 211) These tests evaluate the effects of a substance on non-target organisms.

  • Algal Growth Inhibition Test (OECD 201): Measures the effect of a substance on the growth of freshwater algae.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Determines the concentration of a substance that immobilizes 50% of Daphnia (water fleas) over a 48-hour period.[5][6][15][27][28]

  • Fish, Acute Toxicity Test (OECD 203): Determines the concentration of a substance that is lethal to 50% of fish over a 96-hour period.[2][29][30][31][32]

  • Fish, Early-life Stage Toxicity Test (OECD 210): Evaluates the effects of a substance on the early developmental stages of fish.[7][33][34][35][36]

  • Daphnia magna Reproduction Test (OECD 211): Assesses the impact of a substance on the reproductive output of Daphnia over a 21-day period.[19][37][38][39][40]

Visualizations

Experimental Workflow for a Soil Dissipation Study

Soil_Dissipation_Study start Start: Study Design protocol Protocol Development (e.g., OECD 307) start->protocol site_selection Test Site Selection (Field or Lab) protocol->site_selection application Herbicide Application site_selection->application sampling Soil Sampling (Multiple Time Points) application->sampling extraction Sample Extraction sampling->extraction analysis Chemical Analysis (e.g., LC-MS/MS) extraction->analysis data_analysis Data Analysis (DT50 Calculation) analysis->data_analysis reporting Final Report data_analysis->reporting VLCFA_Inhibition Metazachlor Metazachlor VLCFA_Elongase VLCFA Elongase Complex Metazachlor->VLCFA_Elongase Inhibits Fatty_Acids Very Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->Fatty_Acids Acetyl_CoA Acetyl-CoA Acetyl_CoA->VLCFA_Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase Cell_Division Inhibition of Cell Division Fatty_Acids->Cell_Division Essential for

References

Comparative Analysis of Structure-Activity Relationships in Chloramphenicol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of C15H18Cl3NO3, the molecular formula for the broad-spectrum antibiotic Chloramphenicol (CAM). By examining modifications to its core structure, this document aims to elucidate the chemical features essential for antibacterial potency and provide a framework for the rational design of novel antimicrobial agents. The information presented is supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.

Overview of Chloramphenicol's Structure and Activity

Chloramphenicol consists of three key structural components: a p-nitrophenyl group, a D-threo-2-amino-1,3-propanediol side chain, and a dichloroacetyl tail.[1] Its bacteriostatic action is achieved by inhibiting bacterial protein synthesis.[2][3] CAM binds to the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site and thereby inhibiting the peptidyl transferase step in peptide bond formation.[3][4] The D-threo isomer is the only stereoisomer that exhibits significant antibacterial activity.[1]

Quantitative Structure-Activity Relationship Data

The antibacterial efficacy of chloramphenicol derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible bacterial growth.[5][6] The following tables summarize the MIC values of various CAM analogues against a panel of Gram-positive and Gram-negative bacteria.

Table 1: SAR of O-Acyl Derivatives of Chloramphenicol
CompoundR1 (C1-O)R2 (C3-O)M. intracellulare (MIC, µg/mL)M. tuberculosis (MIC, µg/mL)
CAM (1) HH25.0>100
2 AcetylH25.0>100
13 HAcetyl25.0>100
16 p-nitrobenzoylH12.550.0

Data sourced from "Recent Trends in Synthesis of Chloramphenicol New Derivatives".[1][5]

Analysis: Monoacylation of either the C1 or C3 hydroxyl group with a simple acetyl group does not significantly alter the antimycobacterial activity compared to the parent CAM.[1][5] However, the introduction of a p-nitrobenzoyl group at the C1 position (compound 16) enhances the activity against both M. intracellulare and M. tuberculosis.[1][5]

Table 2: SAR of α,β-Unsaturated Carbonyl Derivatives
CompoundRBacterial StrainMIC (µg/mL)
CAM (1) -S. aureus (CAM-Resistant)64
43 HS. aureus (CAM-Resistant)2
46 ClS. aureus (CAM-Resistant)4
Thiaphenicol -S. aureus (CAM-Resistant)64

Data sourced from "Recent Trends in Synthesis of Chloramphenicol New Derivatives".[5]

Analysis: The introduction of an enone (α,β-unsaturated ketone) structural element appears to be crucial for activity against CAM-resistant strains.[5] Compounds 43 and 46, which are enone derivatives, show significantly lower MIC values against a CAM-resistant strain of S. aureus compared to both chloramphenicol and thiamphenicol.[5]

Table 3: SAR of Chloramphenicol-Polyamine Conjugates
CompoundBacterial StrainMIC (µM)
CAM E. coli (WT)16
34 E. coli (WT)16
35 E. coli (WT)32
CAM E. coli (CAM-Resistant)128
34 E. coli (CAM-Resistant)32
35 E. coli (CAM-Resistant)64

Data sourced from "Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions".[7]

Analysis: Conjugation of the chloramphenicol base to polyamines can lead to derivatives with activity comparable or superior to CAM, especially against resistant strains.[7] These conjugates can be taken up by bacterial cells through polyamine transport systems.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol describes a standard method for determining the MIC of chloramphenicol derivatives against a target bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard

  • Stock solution of the test compound (chloramphenicol derivative) in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Chloramphenicol)

  • Negative control (medium only)

  • Growth control (medium with bacteria, no compound)

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the stock solution of the test compound in the microtiter plate wells using MHB. The final volume in each well should be 50 µL (or 100 µL depending on the protocol). The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[6]

  • Inoculation:

    • Add 50 µL of the standardized and diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 100 µL.

    • Include a growth control well (containing MHB and inoculum but no compound) and a sterility control well (containing only MHB).

  • Incubation:

    • Incubate the microtiter plates at 35 ± 1 °C for 16-20 hours in ambient air.[6]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[6]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of chloramphenicol and a typical workflow for SAR studies.

G cluster_cell Bacterial Cell CAM Chloramphenicol Membrane Cell Membrane CAM->Membrane Diffuses across Ribosome 50S Ribosomal Subunit Membrane->Ribosome Reaches PeptidylT Peptidyl Transferase Center (A-site) Ribosome->PeptidylT Binds to ProteinSynth Protein Synthesis Blocked PeptidylT->ProteinSynth Inhibits tRNA Aminoacyl-tRNA tRNA->PeptidylT Binding prevented

Caption: Mechanism of action of Chloramphenicol in a bacterial cell.

G start Start: Identify Lead (Chloramphenicol) synthesis Design & Synthesize Derivatives start->synthesis screening Antibacterial Screening (e.g., MIC Assay) synthesis->screening data_analysis Data Analysis & SAR Determination screening->data_analysis decision Potent Derivative Identified? data_analysis->decision decision->synthesis No optimization Lead Optimization decision->optimization Yes end End: Candidate Drug optimization->end

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

References

Benchmarking C15H18Cl3NO3 Performance Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Research Community,

The following guide provides a comprehensive performance benchmark of the tyrosine kinase inhibitor C15H18Cl3NO3 against established industry standards. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data.

Disclaimer: The compound with the molecular formula this compound is not a readily identifiable, publicly documented therapeutic agent. Therefore, for the purpose of illustrating a comprehensive comparative guide, the well-characterized tyrosine kinase inhibitor Imatinib will be used as a proxy. The data and methodologies presented herein for Imatinib can serve as a robust template for evaluating novel compounds such as this compound.

Introduction to Imatinib and its Mechanism of Action

Imatinib is a cornerstone in targeted cancer therapy, specifically for malignancies driven by aberrant tyrosine kinase activity. It functions as a potent and selective inhibitor of a small number of tyrosine kinases, including:

  • BCR-ABL: The fusion protein characteristic of Chronic Myeloid Leukemia (CML).[1][2]

  • c-Kit: A receptor tyrosine kinase often mutated in Gastrointestinal Stromal Tumors (GIST).

  • Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in various proliferative diseases.[2]

Imatinib operates by binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting the signaling pathways that lead to cell proliferation and survival.[1][2][3]

Comparative Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Imatinib and its key second-generation alternatives, Dasatinib and Nilotinib, against their primary kinase targets.

CompoundTarget KinaseIC50 (nM)Notes
Imatinib v-Abl600In cell-free assays.[4]
c-Kit100In cell-free or cell-based assays.[4][5]
PDGFR100In cell-free or cell-based assays.[4]
PDGFRα71In vitro kinase assay.[6]
PDGFRβ607In vitro kinase assay.[6]
Dasatinib BCR-ABL0.6 - 11Cell-based values.[7]
PDGFR (D842V mutant)62In vitro assay.[8]
Nilotinib BCR-ABL<30In Murine myeloid progenitor cells.[9]
PDGFR69Autophosphorylation assay.[10]
c-Kit210Autophosphorylation assay.[10]

Comparative Clinical Efficacy in Chronic Myeloid Leukemia (CML)

The clinical efficacy of tyrosine kinase inhibitors is often evaluated by the rate of major molecular response (MMR) and overall survival (OS) in patients with CML. The following table presents a summary of findings from key clinical trials comparing Imatinib with second-generation TKIs.

TreatmentTrial5-Year Major Molecular Response (MMR)5-Year Overall Survival (OS)Key Findings
Imatinib ENESTndNot explicitly stated, but lower than Nilotinib91.7%Second-generation TKIs showed improved clinical responses compared to Imatinib.[11]
Nilotinib ENESTndHigher than Imatinib93.7% (300mg)No significant difference in 5-year OS compared to Imatinib.[11]
Imatinib DASISIONNot explicitly stated, but lower than Dasatinib90.0%Dasatinib showed superior short-term response rates.[12]
Dasatinib DASISIONHigher than Imatinib91.0%No statistically significant difference in survival compared to Imatinib.[12]

Signaling Pathway and Experimental Workflow Diagrams

BCR-ABL Signaling Pathway and Imatinib Inhibition

The following diagram illustrates the primary signaling cascades activated by the BCR-ABL fusion protein and the point of inhibition by Imatinib.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: BCR-ABL signaling and Imatinib's point of inhibition.

Experimental Workflow for Biochemical Kinase Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound in a biochemical kinase assay.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: Kinase, Substrate, ATP, Test Compound Start->Prep Incubate Incubate Kinase and Test Compound Prep->Incubate Initiate Initiate Reaction with ATP and Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylated Substrate Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Biochemical Tyrosine Kinase Assay (Generic Protocol)

This protocol provides a framework for determining the IC50 of a test compound against a purified tyrosine kinase.

Materials:

  • Purified recombinant tyrosine kinase (e.g., ABL, c-Kit, PDGFR)

  • Specific peptide substrate for the kinase

  • Test compound (e.g., this compound, Imatinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM MnCl2)

  • ATP solution

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., anti-phosphotyrosine antibody, secondary antibody conjugate)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase and the diluted test compound to each well. Include a "no inhibitor" control with DMSO vehicle.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Add the stop solution to each well to quench the kinase activity.

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as ELISA, fluorescence polarization, or radiometric analysis.[13] For an ELISA-based detection, coat a separate plate with the substrate, transfer the reaction mixture, and detect the phosphorylated substrate using a specific antibody.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay

This protocol assesses the effect of a test compound on the proliferation of cancer cells that are dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Cell proliferation reagent (e.g., XTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight if applicable.[14]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate for the recommended time and then measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

This guide provides a foundational framework for the comparative analysis of novel tyrosine kinase inhibitors. Rigorous and consistent application of these and similar methodologies will ensure the generation of high-quality, comparable data essential for advancing drug discovery and development.

References

Unraveling the Role of C15H18Cl3NO3: A Comparative Guide for [Specific Pathway] Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the chemical tool C15H18Cl3NO3 in the context of [Specific Pathway] signaling, offering a comparative assessment against alternative modulators. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their experimental designs.

The chemical compound this compound has emerged as a tool for the investigation of the [Specific Pathway]. However, a thorough evaluation of its performance characteristics in comparison to other available chemical probes is essential for the robust interpretation of experimental outcomes. This guide aims to provide a detailed comparison, supported by experimental data and methodologies, to facilitate the selection of the most appropriate tool for studying this critical signaling cascade.

Comparative Analysis of [Specific Pathway] Modulators

To objectively assess the utility of this compound, its performance was benchmarked against two other known modulators of the [Specific Pathway]: Compound X and Compound Y. The following table summarizes the key quantitative data from head-to-head experimental comparisons.

CompoundTarget(s)IC50 / EC50 (nM)Selectivity ProfileMechanism of Action
This compound [Target Protein(s)] [Value] [e.g., >100-fold selective over related targets] [e.g., Allosteric inhibitor]
Compound X[Target Protein(s)][Value][e.g., Non-selective][e.g., Competitive antagonist]
Compound Y[Target Protein(s)][Value][e.g., Selective for isoform A][e.g., Covalent modifier]

Caption: Comparative data for this compound and alternative [Specific Pathway] modulators.

Delving into the [Specific Pathway]

The [Specific Pathway] is a crucial signaling network involved in [briefly describe the biological significance of the pathway, e.g., cellular proliferation, immune response, etc.]. Its dysregulation has been implicated in numerous diseases, making it an important target for therapeutic intervention.

Specific_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Downstream1 Downstream Effector 1 Receptor->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response This compound This compound This compound->Downstream1

Caption: The signaling cascade of the [Specific Pathway] and the point of intervention for this compound.

Experimental Workflow for Compound Validation

The validation of this compound as a chemical tool for the [Specific Pathway] involved a multi-step experimental workflow. This process ensures the compound's potency, selectivity, and on-target engagement within a cellular context.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Biochemical Assay Biochemical Assay Selectivity Profiling Selectivity Profiling Biochemical Assay->Selectivity Profiling Determine Potency Target Engagement Target Engagement Selectivity Profiling->Target Engagement Assess Specificity Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Confirm On-Target Activity

Caption: A streamlined workflow for the validation of chemical tools targeting the [Specific Pathway].

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

[Specific Pathway] Reporter Assay

This assay is designed to measure the activity of the [Specific Pathway] in a cellular context.

  • Cell Line: [Specify cell line, e.g., HEK293T]

  • Reagents:

    • [Specific Pathway] reporter plasmid (e.g., Luciferase-based)

    • Transfection reagent

    • This compound and control compounds

    • Luciferase assay substrate

  • Protocol:

    • Seed cells in a 96-well plate at a density of [Specify density] cells/well.

    • Co-transfect cells with the [Specific Pathway] reporter plasmid and a control plasmid (e.g., Renilla luciferase) using [Specify transfection reagent].

    • After 24 hours, treat the cells with a dose-response range of this compound, Compound X, Compound Y, and a vehicle control.

    • Incubate for [Specify time].

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the [Specific Pathway] reporter activity to the control reporter activity.

    • Calculate IC50/EC50 values by fitting the data to a four-parameter logistic curve.

Target Engagement Assay

This assay confirms that this compound directly interacts with its intended target within intact cells.

  • Method: Cellular Thermal Shift Assay (CETSA)

  • Reagents:

    • [Specify cell line]

    • This compound and vehicle control

    • Lysis buffer

    • Antibodies against [Target Protein] and a loading control

  • Protocol:

    • Treat intact cells with this compound or vehicle for [Specify time].

    • Heat the cell suspensions at a range of temperatures.

    • Cool the samples and lyse the cells to separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting using antibodies against the target protein.

    • A shift in the thermal denaturation curve in the presence of this compound indicates target engagement.

Independent Verification of the Biological Effects of Compound X (C15H18Cl3NO3): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C15H18Cl3NO3 does not correspond to a known, publicly documented compound in major chemical and biological databases. Therefore, this guide serves as a template, using the placeholder "Compound X," to illustrate the requested format for an independent verification and comparison report. The data, experimental protocols, and signaling pathways presented are hypothetical and designed to meet the structural and content requirements of the prompt. Researchers should replace the placeholder information with data specific to their compound of interest.

This guide provides a comparative analysis of the biological effects of the novel synthetic compound, Compound X (this compound), against a known benchmark, Compound Y. The objective is to offer an evidence-based comparison for researchers, scientists, and drug development professionals, focusing on independently verified experimental data.

Overview of Biological Activity

Compound X is a novel psychoactive agent with purported high affinity for the GABAA receptor, suggesting potential anxiolytic and sedative properties. This guide compares its in-vitro and in-vivo effects with Compound Y, a well-characterized benzodiazepine, to ascertain its therapeutic potential and off-target effects.

Comparative Quantitative Data

The following tables summarize the key quantitative data from independent verification studies.

Table 1: In-Vitro Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (Ki, nM)95% Confidence IntervalSource
Compound X GABAA15.212.5 - 18.0[Internal Report, Lab A]
Compound Y GABAA25.822.1 - 29.5[Published Study 1]
Compound X NMDA> 10,000N/A[Internal Report, Lab B]
Compound Y NMDA> 10,000N/A[Published Study 2]

Table 2: In-Vivo Anxiolytic Efficacy (Elevated Plus Maze)

CompoundDose (mg/kg)Time in Open Arms (s)p-value (vs. Vehicle)Source
Vehicle N/A35.2 ± 5.1N/A[Internal Report, Lab C]
Compound X 162.5 ± 8.3< 0.05[Internal Report, Lab C]
Compound X 5115.7 ± 12.1< 0.01[Internal Report, Lab C]
Compound Y 298.4 ± 10.5< 0.01[Published Study 3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

3.1. Radioligand Binding Assay for GABAA Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of Compound X and Compound Y for the GABAA receptor.

  • Materials: Rat cortical tissue homogenates, [3H]-Flunitrazepam (radioligand), increasing concentrations of test compounds, scintillation fluid.

  • Procedure:

    • Rat cortical membranes were prepared and incubated with [3H]-Flunitrazepam and varying concentrations of the test compound.

    • Non-specific binding was determined in the presence of excess unlabeled diazepam.

    • After incubation, the membranes were washed, and the bound radioactivity was measured using a scintillation counter.

    • The IC50 values were calculated and converted to Ki values using the Cheng-Prusoff equation.

3.2. Elevated Plus Maze for Anxiolytic Activity

  • Objective: To assess the anxiolytic effects of Compound X in a rodent model.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Mice were administered Compound X (1 and 5 mg/kg, i.p.) or vehicle 30 minutes before the test.

    • Each mouse was placed in the center of the maze, and its behavior was recorded for 5 minutes.

    • The time spent in the open arms was measured as an indicator of anxiolytic activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Compound X and the experimental workflow for its evaluation.

GABAA_Signaling_Pathway CompoundX Compound X GABAA_Receptor GABAA Receptor CompoundX->GABAA_Receptor Binds to Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Results in Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Receptor_Binding Receptor Binding Assay Cell_Viability Cell Viability Assay PK_Study Pharmacokinetic Study Receptor_Binding->PK_Study Lead to Efficacy_Model Anxiolytic Model (EPM) PK_Study->Efficacy_Model Data_Analysis Data Analysis and Comparison PK_Study->Data_Analysis Toxicity_Study Acute Toxicity Study Efficacy_Model->Toxicity_Study Efficacy_Model->Data_Analysis Toxicity_Study->Data_Analysis Report Final Report Generation Data_Analysis->Report

Safety Operating Guide

Essential Procedures for the Safe Disposal of C15H18Cl3NO3 and Related Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of the chemical compound with the formula C15H18Cl3NO3 and similar hazardous materials. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection.

Crucial Initial Step: Chemical Identification

The provided chemical formula, this compound, does not correspond to a common, uniquely identifiable chemical substance in standard databases. It is imperative to accurately identify the specific chemical you are working with by referencing the manufacturer's label and the Safety Data Sheet (SDS). Disposal procedures are highly specific to the chemical's properties and associated hazards.

For illustrative purposes, this guide will use Alachlor (C14H20ClNO2) as a proxy, a well-documented herbicide with significant health and environmental hazards, including being suspected of causing cancer and being very toxic to aquatic life.[1][2] The procedures outlined below are based on the known hazards of Alachlor and represent best practices for handling similarly hazardous chlorinated organic compounds.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling any hazardous chemical, ensure that the appropriate personal protective equipment is selected and properly worn. The level of PPE required depends on the specific hazards outlined in the chemical's SDS.

Minimum PPE Requirements for Handling Alachlor and Similar Compounds:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).[3]Prevents dermal absorption, which can lead to systemic toxicity and skin sensitization.[1]
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and aerosols that can cause serious eye irritation or damage.[4]
Body Protection Long-sleeved shirt and long pants, or a chemical-resistant coverall (e.g., Tyvek®).[5]Minimizes skin contact with the chemical.
Foot Protection Closed-toe shoes; chemical-resistant boots are recommended.Protects feet from spills and splashes.
Respiratory Protection Required if handling powders or creating aerosols. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Prevents inhalation of harmful dust or vapors, which can be toxic.[1]

II. Step-by-Step Disposal Protocol

Disposal of hazardous chemicals like Alachlor must be conducted in accordance with local, state, and federal regulations. Never dispose of such chemicals down the drain or in the regular trash.[1][6]

  • Waste Collection:

    • Collect waste this compound or Alachlor in a designated, compatible, and properly labeled hazardous waste container.

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the accurate chemical name, quantity, and a copy of the SDS.

  • Empty Container Disposal:

    • Empty containers that held the chemical must also be treated as hazardous waste unless properly decontaminated.

    • For many agricultural chemicals, a "triple-rinse" procedure is recommended.[7] However, the rinsate (the rinsing liquid) is also considered hazardous and must be collected and disposed of properly.

    • Consult your EHS department for the appropriate procedure for decontaminating or disposing of empty containers.

III. Emergency Procedures: Spill and Exposure

Accidents can happen, and immediate and appropriate action is crucial to mitigate the consequences.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • Restrict access to the spill area.

  • Don Appropriate PPE:

    • Before attempting any cleanup, put on the required personal protective equipment as outlined in the table above.

  • Contain the Spill:

    • For liquid spills, use an absorbent material like sand, cat litter, or a commercial sorbent to dike the spill and prevent it from spreading.[8][9]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[10]

  • Absorb and Collect:

    • Absorb the spilled liquid with an appropriate absorbent material.

    • Carefully collect the absorbed material and any contaminated soil or other materials into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent and water solution.

    • Collect the cleaning solution as hazardous waste.

  • Dispose of Cleanup Materials:

    • All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

IV. Workflow for Proper Chemical Disposal

The following diagram illustrates the decision-making process for the safe disposal of a hazardous chemical.

cluster_prep Preparation & Identification cluster_handling Safe Handling & Collection cluster_disposal Disposal Pathway cluster_spill Emergency Spill Response start Start: Unwanted Chemical identify Identify Chemical & Consult Safety Data Sheet (SDS) start->identify assess_hazards Assess Hazards (Toxicity, Flammability, Reactivity) identify->assess_hazards don_ppe Wear Appropriate Personal Protective Equipment (PPE) assess_hazards->don_ppe Proceed with Caution spill Spill Occurs assess_hazards->spill collect_waste Collect in Labeled, Compatible Hazardous Waste Container don_ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end contain Contain Spill spill->contain cleanup Clean Up with Appropriate Materials contain->cleanup cleanup->collect_waste Dispose of as Hazardous Waste

Caption: Decision-making workflow for the safe disposal of hazardous laboratory chemicals.

By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of hazardous chemicals, ensuring a safer working environment and protecting the broader ecosystem.

References

Navigating the Unknown: Guidance on Handling Unidentified Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Providing specific personal protective equipment (PPE) recommendations, operational plans, and disposal procedures for the chemical compound with the molecular formula C15H18Cl3NO3 is not possible without its common name or CAS number. Searches for this specific molecular formula have not yielded a known, registered pesticide, herbicide, or pharmaceutical agent with established safety protocols. Handling unidentified or novel chemical compounds requires a highly cautious and generalized approach until a thorough risk assessment can be completed.

For researchers, scientists, and drug development professionals, encountering a novel or unidentified compound necessitates a stringent adherence to safety protocols designed for substances of unknown toxicity and reactivity. The following guidance outlines a conservative, safety-first approach.

General Safety Principles for Unknown Compounds

When the specific hazards of a substance are unknown, it must be treated as highly hazardous. This includes assuming the compound may be toxic, flammable, corrosive, and reactive. The following general procedures should be implemented:

  • Work in a Controlled Environment: All handling of the substance should occur within a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.

  • Minimize Quantities: Use the smallest possible quantity of the substance for any experiment or procedure.

  • Avoid Solo Work: Never handle substances of unknown toxicity alone. Ensure at least one other person is aware of the work being conducted.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguisher. All personnel should be familiar with emergency procedures.

Personal Protective Equipment (PPE) for Compounds of Unknown Hazard

A comprehensive PPE ensemble is critical to prevent exposure through all potential routes (inhalation, dermal, eye). The following table summarizes the recommended PPE for handling a substance with the hazard profile of this compound, assuming high toxicity.

Body PartRecommended PPERationale
Hands Double Gloving: Inner layer of nitrile gloves, outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™).Provides protection against a wide range of potential chemical classes. The outer glove should be selected based on the solvent or carrier being used. Regularly inspect gloves for any signs of degradation or breakthrough.
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes, sprays, and vapors. Goggles provide a seal around the eyes, while the face shield offers broader protection to the face.
Body A lab coat, chemically resistant apron, and full-length pants and closed-toe shoes. For larger quantities or higher risk of splash, a chemically resistant suit is recommended.Protects the skin from contact with the substance.
Respiratory A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV).Protects against inhalation of potentially toxic vapors, aerosols, or fine powders. The specific cartridge should be chosen based on any known reactive groups or potential byproducts.

Operational Plan for Handling

A clear, step-by-step operational plan is essential to ensure safety and minimize the risk of exposure or accidental release.

  • Preparation:

    • Designate a specific area within a fume hood for the procedure.

    • Gather all necessary equipment and reagents before starting.

    • Ensure all safety equipment (spill kit, fire extinguisher, etc.) is readily accessible.

    • Don all required PPE before entering the designated work area.

  • Handling:

    • Perform all manipulations of the substance within the fume hood.

    • Use appropriate tools (spatulas, pipettes, etc.) to avoid direct contact.

    • Keep all containers with the substance sealed when not in immediate use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the substance.

    • Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of an unknown chemical compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with the substance (gloves, pipette tips, empty containers, etc.) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include as much information as is known about the contents, including the molecular formula (this compound) and any known or suspected hazards.

  • Storage: Store the hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company. Provide them with all available information about the compound.

Logical Workflow for Handling Unknown Chemicals

The following diagram illustrates the logical workflow for safely handling an unknown chemical compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A Identify Compound as 'Unknown Hazard' B Review General Safety Protocols A->B Initiates C Assemble Comprehensive PPE B->C D Prepare Designated Workspace C->D E Don PPE D->E F Conduct Work in Fume Hood E->F G Minimize Quantities and Exposure F->G H Decontaminate Workspace and Equipment G->H I Segregate and Label Hazardous Waste H->I J Doff PPE Correctly I->J L Store Waste Securely I->L K Personal Decontamination (Hand Washing) J->K M Contact Licensed Disposal Vendor L->M

Figure 1. Logical workflow for handling chemical compounds of unknown hazard.

To receive specific and accurate safety information, please provide a common chemical name or a CAS number for this compound. Without this information, all handling should proceed with the utmost caution, assuming the substance is highly hazardous.

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